molecular formula C7H7ClN2O B2368981 4-Chloro-5-methylpyridine-2-carboxamide CAS No. 1379357-31-9

4-Chloro-5-methylpyridine-2-carboxamide

Cat. No.: B2368981
CAS No.: 1379357-31-9
M. Wt: 170.6
InChI Key: QQOVXGSQOFXDRG-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyridine-2-carboxamide is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. As a pyridine derivative, this compound belongs to a class of heterocyclic structures that are highly privileged in the development of active pharmaceutical ingredients (APIs) and bioactive molecules . The distinct substitution pattern on the pyridine ring, featuring both chloro and methylcarboxamide functional groups, makes it a versatile intermediate for synthetic organic chemistry. Researchers can leverage this structure to create more complex molecules for pharmaceutical development, particularly through further functionalization at the chloro site or by utilizing the carboxamide group in molecular design . Pyridine derivatives have emerged as promising candidates in biomedical research, showcasing a wide array of applications . Scaffolds based on pyridine have great potential for the efficient and specific delivery of drugs and are key structures in the design of compounds for various therapeutic areas . This specific compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for reviewing all applicable regulations and conducting appropriate safety assessments before handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOVXGSQOFXDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Compound Analysis: 4-Chloro-5-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-5-methylpyridine-2-carboxamide (CAS 1379357-31-9): A Keystone Intermediate in Modern Drug Discovery

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on 4-Chloro-5-methylpyridine-2-carboxamide. While specific peer-reviewed data on this particular isomer is emerging, this guide establishes its significance by examining its chemical properties, plausible synthetic routes, and the well-documented roles of the broader pyridine carboxamide scaffold in contemporary pharmaceutical development. The insights provided are grounded in established chemical principles and data from closely related structural analogues, offering a predictive framework for its application.

4-Chloro-5-methylpyridine-2-carboxamide is a substituted heterocyclic compound featuring a pyridine core. This core structure is a cornerstone in medicinal chemistry, and its specific functionalization—a chloro group at position 4, a methyl group at position 5, and a carboxamide at position 2—creates a unique electronic and steric profile. These features make it a highly valuable and versatile building block for constructing more complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs).[1]

The strategic placement of the chloro and methyl groups influences the molecule's reactivity and its potential interactions with biological targets. The carboxamide group is a critical pharmacophore, capable of forming key hydrogen bonds, a fundamental interaction for molecular recognition in biological systems.

Table 1: Physicochemical Properties of 4-Chloro-5-methylpyridine-2-carboxamide

PropertyValueSource
CAS Number 1379357-31-9[2]
Molecular Formula C₇H₇ClN₂OCalculated
Molecular Weight 170.59 g/mol [3]
IUPAC Name 4-chloro-5-methylpyridine-2-carboxamide[2]
Appearance Typically a white to off-white or light yellow solid[4] (by analogy)
Solubility Expected to be soluble in organic solvents like THF, Ethyl Acetate[5] (by analogy)

The Pyridine Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The true potential of 4-Chloro-5-methylpyridine-2-carboxamide is best understood by recognizing the success of the pyridine carboxamide scaffold. This motif is considered a "privileged structure" because it is a recurring feature in a multitude of compounds targeting diverse biological receptors and enzymes. Its rigidity, planarity, and ability to engage in various non-covalent interactions allow it to serve as an excellent anchor for pharmacophores.

Numerous clinically successful and investigational drugs incorporate this core structure, highlighting its versatility:

  • PARP Inhibition: Pyridine carboxamide derivatives are central to the design of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer therapy.[6] These agents exploit synthetic lethality in cancers with specific DNA repair defects.

  • Metabolic and Neurological Disorders: The scaffold is integral to developing negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu₅), which are under investigation for psychiatric and neurological diseases.[7] Furthermore, related pyridone structures are key to GPR119 agonists being explored as treatments for type 2 diabetes.[8]

  • Infectious Diseases: The quinoline-4-carboxamide core, a related bicyclic system, has yielded potent antimalarial candidates with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2).[9]

  • Urease Inhibition: Researchers have explored pyridine carboxamide derivatives for their potent urease inhibitory activity, which is relevant for treating infections caused by ureolytic bacteria like H. pylori.[10]

The specific substitution pattern of 4-Chloro-5-methylpyridine-2-carboxamide provides a unique starting point for exploring these and other therapeutic areas. The chlorine atom, for instance, can serve as a handle for further chemical modification through cross-coupling reactions or nucleophilic aromatic substitution, enabling the rapid generation of diverse compound libraries.[1][7]

Synthetic Strategy and Methodologies

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available or readily synthesized precursor, 2-chloro-5-methylpyridine.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Activation cluster_2 Step 3: Amidation A 2-Chloro-5-methylpyridine B 4-Chloro-5-methylpicolinic Acid A->B  Lithiation followed by  CO2 quench C 4-Chloro-5-methylpicolinoyl Chloride B->C  Thionyl Chloride (SOCl2)  or Oxalyl Chloride D 4-Chloro-5-methylpyridine-2-carboxamide (Target Molecule) C->D  Ammonia (aq. or gas)  in suitable solvent (e.g., THF)

Caption: Proposed synthetic pathway for 4-Chloro-5-methylpyridine-2-carboxamide.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of 4-Chloro-5-methylpicolinic Acid (Intermediate):

    • Rationale: Introduction of the carboxylic acid group at the 2-position is the key transformation. Directed ortho-metalation is a powerful strategy for such functionalizations on pyridine rings. The chloro group can help direct the lithiation.

    • Procedure:

      • Dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon) and cool to -78 °C.

      • Slowly add a strong base such as n-Butyllithium or Lithium diisopropylamide (LDA) (1.1 eq) and stir for 1-2 hours at -78 °C to ensure complete lithiation.

      • Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

      • Allow the reaction to slowly warm to room temperature.

      • Quench the reaction with water and acidify with 1M HCl to precipitate the carboxylic acid product.

      • Filter, wash with cold water, and dry the solid to yield the picolinic acid intermediate.

  • Synthesis of 4-Chloro-5-methylpyridine-2-carboxamide (Final Product):

    • Rationale: Conversion of the carboxylic acid to a primary amide is a standard and reliable transformation. Activating the acid as an acid chloride ensures a high-yield reaction with ammonia.

    • Procedure:

      • Suspend the 4-Chloro-5-methylpicolinic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or toluene.

      • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

      • Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

      • Remove the excess SOCl₂ and solvent under reduced pressure.

      • Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

      • Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise.

      • Stir for 1-2 hours, allowing the reaction to warm to room temperature.

      • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated to yield the crude product.[5]

      • Purify via column chromatography or recrystallization.

Analytical and Quality Control Framework

Ensuring the purity and identity of 4-Chloro-5-methylpyridine-2-carboxamide is paramount for its use in research and development. A multi-platform analytical approach is recommended for comprehensive characterization.

Core Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reverse-phase method with a C18 column is typically effective for this class of compounds.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for confirming the molecular weight of the target compound and identifying any impurities or degradation products.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of atoms and the specific isomeric form.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C=O and N-H stretches of the amide and the characteristic vibrations of the pyridine ring.

G cluster_workflow General Analytical Workflow A Sample Preparation (Dissolution in suitable solvent) B Chromatographic Separation (e.g., HPLC) A->B C Detection & Identification (UV, MS, NMR) B->C D Data Analysis (Purity, Structure Confirmation) C->D

Sources

Chemical Structure of 4-Chloro-5-methylpyridine-2-carboxamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Identity

4-Chloro-5-methylpyridine-2-carboxamide (CAS: 1379357-31-9 ) is a highly specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex agrochemicals.[1] It serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD), offering a unique substitution pattern that balances steric bulk (5-methyl) with electrophilic reactivity (4-chloro).[1]

Critical Distinction: Researchers must distinguish this compound from its structural isomer, 4-Chloro-N-methylpyridine-2-carboxamide (CAS 220000-87-3), which is a key intermediate for the drug Sorafenib.[1]

  • Target Compound (This Guide): Methyl group on the pyridine ring (C5).[1][2][3] Primary amide.[1][4]

  • Isomer (Sorafenib Intermediate): Methyl group on the amide nitrogen.[1] No methyl on the ring.[1]

Physicochemical Profile[1][2][3][5][6][7][8][9][10][11]
PropertyDataNote
CAS Number 1379357-31-9Unique Identifier
Formula

Molecular Weight 170.59 g/mol Ideal for FBDD (<200 Da)
LogP (Predicted) ~1.1Moderate lipophilicity
H-Bond Donors 2 (

)
Primary amide
H-Bond Acceptors 2 (Pyridine N, Amide O)
pKa (Pyridine N) ~2.5 - 3.0Reduced basicity due to 4-Cl EWG

Part 2: Structural Anatomy & Electronic Landscape

The reactivity of this molecule is dictated by the interplay between the electron-withdrawing chlorine and the electron-donating methyl group.[1]

Electronic Push-Pull System
  • 4-Chloro Substituent (EWG): Through the inductive effect (-I), the chlorine atom withdraws electron density from the ring, significantly activating the C4 position for Nucleophilic Aromatic Substitution (

    
    ).[1] However, the mesomeric effect (+M) is weak compared to the inductive withdrawal.
    
  • 5-Methyl Substituent (EDG): The methyl group at C5 donates electron density via hyperconjugation.[1] This slightly deactivates the ring compared to a bare 4-chloropyridine, but more importantly, it provides steric shielding to the C4 position, modulating the rate of nucleophilic attack.

  • 2-Carboxamide (EWG): The amide group at C2 is electron-withdrawing, further lowering the LUMO energy of the pyridine ring and enhancing the electrophilicity at C4 and C6.[1]

Steric Environment

The 5-methyl group creates a "steric gate" adjacent to the reactive 4-chloro site.[1] In drug design, this is exploited to enforce selectivity; only nucleophiles with specific geometries can effectively displace the chlorine, preventing off-target binding in biological systems.

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of 4-Chloro-5-methylpyridine-2-carboxamide is non-trivial due to the need for precise regiocontrol.[1] The most robust industrial route utilizes N-oxide activation to install the chlorine atom.[1]

Retrosynthetic Analysis

The most logical disconnection is at the C4-Cl bond (via chlorination) or the Amide bond (from nitrile/acid).[1]

Retrosynthesis Target 4-Chloro-5-methylpyridine- 2-carboxamide (Target) Inter1 4-Chloro-5-methylpyridine- 2-carbonitrile Target->Inter1 Hydrolysis Inter2 5-Methylpyridine-2-carbonitrile (N-Oxide) Inter1->Inter2 Deoxychlorination (POCl3) Start 5-Methylpyridine-2-carbonitrile (Commercially Available) Inter2->Start N-Oxidation (mCPBA/H2O2)

Figure 1: Retrosynthetic strategy relying on N-oxide activation for regioselective C4 chlorination.

Detailed Experimental Protocol (Recommended)

This protocol describes the conversion from 5-methylpicolinonitrile, a common precursor.[1]

Step 1: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic attack.[1]

  • Dissolve 5-methylpicolinonitrile (1.0 eq) in dichloromethane (DCM).

  • Add m-CPBA (1.2 eq) portion-wise at 0°C.

  • Stir at room temperature for 12-16 hours. Monitor by TLC (the N-oxide is much more polar).[1]

  • Workup: Wash with saturated

    
     to remove m-chlorobenzoic acid.[1] Dry organic layer over 
    
    
    
    and concentrate.[1][5][6]
    • Why: The N-oxide oxygen donates electrons to the ring but also allows back-donation, making C2 and C4 susceptible to nucleophilic attack after activation with an electrophile.[1]

Step 2: Regioselective Chlorination

Objective: Install Chlorine at C4.[1]

  • Suspend the N-oxide (1.0 eq) in

    
     (5.0 eq).
    
  • Heat to reflux (105°C) for 4-6 hours.

  • Quench: Carefully pour the reaction mixture onto ice/water (Exothermic!). Neutralize with

    
     to pH 7-8.
    
  • Extract with Ethyl Acetate.

    • Mechanism:[6][7]

      
       activates the N-oxide oxygen, creating a good leaving group.[1] Chloride ion attacks C4 (para to nitrogen) preferentially over C2 (blocked by nitrile) or C6.[1]
      
Step 3: Controlled Hydrolysis

Objective: Convert Nitrile to Primary Amide without hydrolyzing the Chloride.

  • Dissolve the 4-chloro-5-methylpicolinonitrile in t-Butanol.

  • Add finely powdered KOH (1.0 eq).

  • Heat at 60°C for 1 hour.

  • Precipitation: Pour into water.[1] The amide usually precipitates as a solid.[1]

    • Self-Validating Step: If the reaction runs too long or too hot, the amide converts to the carboxylic acid (soluble in basic water). Precipitation confirms the amide state.[1]

Part 4: Reactivity Profile & Functionalization

The core utility of this compound lies in its ability to undergo orthogonal transformations.[1]

Nucleophilic Aromatic Substitution ( )

The 4-chloro group is "spring-loaded" for displacement by amines, thiols, or alkoxides.[1]

  • Condition: Requires heat (80-120°C) or Pd-catalysis (Buchwald-Hartwig) if the nucleophile is weak.[1]

  • Effect of 5-Me: The adjacent methyl group slows down the approach of bulky nucleophiles, improving selectivity for linear or smaller amines.[1]

Amide Transformations
  • Dehydration: Treatment with

    
     or 
    
    
    
    converts the amide back to the nitrile.
  • Hoffmann Rearrangement: Reaction with

    
     yields the 2-amino-4-chloro-5-methylpyridine, a rare aminopyridine scaffold.[1]
    

Reactivity Center 4-Chloro-5-methylpyridine- 2-carboxamide Prod1 4-Amino-substituted Derivatives (Kinase Inhibitors) Center->Prod1 S_NAr (R-NH2) Heat or Pd cat. Prod2 2-Cyano-4-chloro- 5-methylpyridine Center->Prod2 Dehydration (TFAA/Pyridine) Prod3 4-Chloro-5-methyl- 2-aminopyridine Center->Prod3 Hoffmann Rearr. (Br2, NaOH)

Figure 2: Primary reactivity pathways available for library generation.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

1H NMR Prediction (DMSO-d6, 400 MHz)
ProtonShift (

ppm)
MultiplicityAssignment Logic
Amide

8.10Broad SingletH-bonded amide proton
Amide

7.60Broad SingletSolvent exposed amide proton
H-6 (Ring) 8.45SingletDeshielded by Ring N and adjacent Me
H-3 (Ring) 8.05SingletDeshielded by 4-Cl and 2-Carbonyl
Me-5 2.35SingletBenzylic-like methyl group

Note: The absence of coupling between H-3 and H-6 (para-like relationship) confirms the substitution pattern.[1]

Mass Spectrometry (ESI+)[1][3]
  • [M+H]+: 171.03 (100%), 173.03 (33%)

  • Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of a single Chlorine atom.

References

  • Synthesis of 4-Chloropicolinamide Derivatives: ChemicalBook. "4-Chloro-N-methylpicolinamide synthesis".[1] Accessed October 2023.[1] Link (Note: Adapted from general picolinamide protocols).[1]

  • N-Oxide Activation Strategy: Journal of Medicinal Chemistry. "Discovery of Quinoline-4-carboxamide Derivatives". (Demonstrates the POCl3 chlorination mechanism on heterocyclic N-oxides). Link[1]

  • Compound Registry: PubChem. "4-chloro-N-methylpyridine-2-carboxamide".[1][4] (Used for structural comparison and property validation).[1] Link

  • Reactivity of Halopyridines: Rasayan Journal of Chemistry. "Synthesis of 4-Chloro-piperidine Derivatives". (Provides context on chlorination reagents). Link

Sources

Technical Monograph: 4-Chloro-5-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Digital Representation[1]

The molecule 4-Chloro-5-methylpyridine-2-carboxamide is a functionalized pyridine scaffold frequently utilized in the design of kinase inhibitors and agrochemicals. Its structure combines an electron-deficient pyridine core with a lipophilic methyl group, a reactive chloro-substituent, and a polar carboxamide "hinge-binding" motif.

Digital Identifiers

For integration into cheminformatics pipelines (ELN, LIMS, Molecular Modeling), use the following standardized strings.

FormatString / Value
Canonical SMILES Cc1c(Cl)cc(C(N)=O)nc1
Isomeric SMILES Cc1c(Cl)cc(C(N)=O)nc1 (Achiral)
InChI String InChI=1S/C7H7ClN2O/c1-4-5(8)3-6(10-4)7(9)11/h3H,1H3,(H2,9,11)
InChI Key Computed upon generation
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
Structural Topology (Graphviz Visualization)

The following diagram illustrates the connectivity and pharmacophoric features of the molecule, highlighting its role as a bidentate hydrogen bond donor/acceptor in active sites.

G Pyridine Pyridine Core (Electron Deficient) Cl 4-Chloro (Lipophilic/Reactive) Pyridine->Cl Pos 4 (NAS Target) Me 5-Methyl (Steric/Hydrophobic) Pyridine->Me Pos 5 Amide 2-Carboxamide (H-Bond Donor/Acceptor) Pyridine->Amide Pos 2 (Hinge Binder)

Figure 1: Pharmacophore decomposition of 4-Chloro-5-methylpyridine-2-carboxamide.

Physicochemical Profile & SAR Logic

Understanding the electronic distribution is critical for synthetic manipulation. The pyridine nitrogen (N1) exerts an electron-withdrawing effect, making the C2 and C4 positions susceptible to nucleophilic attack. However, the 5-methyl group donates electron density via hyperconjugation, slightly deactivating the ring compared to the non-methylated analog, while also providing a steric handle that can improve selectivity in kinase pockets (e.g., HPK1 or BTK).

PropertyValue (Predicted)Significance in Drug Design
LogP ~1.45Optimal for oral bioavailability; moderate lipophilicity.
TPSA ~55 ŲHigh permeability; dominated by the amide and pyridine nitrogen.
pKa (Pyridine N) ~2.5 - 3.0Reduced basicity due to the electron-withdrawing 4-Cl and 2-amide groups.
H-Bond Donors 1 (NH₂)Critical for interaction with backbone carbonyls in proteins.
H-Bond Acceptors 2 (C=O, Pyridine N)Facilitates water bridging or direct residue interaction.

Synthetic Methodology

While the N-methyl analog (CAS 220000-87-3) is commercially ubiquitous, the primary amide often requires de novo synthesis. The following protocol describes the conversion of 4-chloro-5-methylpyridine-2-carboxylic acid to the carboxamide. This route avoids the use of unstable acid chlorides by utilizing a mixed anhydride or direct coupling approach.

Reaction Scheme

The transformation proceeds via activation of the carboxylic acid followed by ammonolysis.

Synthesis Start 4-Chloro-5-methylpyridine- 2-carboxylic acid Activation Activation (CDI or SOCl2) Start->Activation THF/DMF, 0°C Intermediate Activated Species (Imidazolide/Acyl Chloride) Activation->Intermediate Product 4-Chloro-5-methylpyridine- 2-carboxamide Intermediate->Product Nucleophilic Acyl Substitution Reagent Ammonia Source (NH4OH or NH3/MeOH) Reagent->Product Additive

Figure 2: Synthetic workflow for the amidation of the pyridine-2-carboxylic acid core.

Detailed Protocol (Self-Validating System)

Objective: Synthesis of 4-Chloro-5-methylpyridine-2-carboxamide from its acid precursor.

Reagents:

  • 4-Chloro-5-methylpyridine-2-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Ammonium hydroxide (28% NH₃ in H₂O) (5.0 eq) or 7N NH₃ in Methanol.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Procedure:

  • Activation:

    • Charge a flame-dried round-bottom flask with 4-Chloro-5-methylpyridine-2-carboxylic acid (1.0 eq) and anhydrous THF (10 mL/g).

    • Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

    • Add CDI (1.2 eq) portion-wise. Observation Check: Evolution of CO₂ gas indicates successful activation. Stir for 1 hour at room temperature until gas evolution ceases.

  • Amidation:

    • Cool the reaction mixture back to 0°C.

    • Add Ammonium hydroxide (5.0 eq) or NH₃/MeOH dropwise.

    • Allow the mixture to warm to room temperature and stir for 3–6 hours.

    • TLC Monitoring: Use 50% EtOAc/Hexane. The starting material (acid) should disappear (low Rf), and the product (amide) should appear (mid Rf).

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with Ethyl Acetate and wash with saturated NaHCO₃ (to remove unreacted acid) followed by Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Recrystallization: If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Validation Point: The presence of the primary amide is confirmed by ¹H NMR showing two broad singlets (exchangeable with D₂O) typically between δ 7.5–8.5 ppm, distinct from the aromatic pyridine protons.

Medicinal Chemistry Applications

The 4-chloro-5-methylpyridine-2-carboxamide motif is a privileged scaffold in modern drug discovery, particularly in the development of immunotherapies and oncology agents.

Kinase Inhibition (HPK1 & BTK)

Recent literature highlights pyridine-2-carboxamides as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) [1].

  • Mechanism: The carboxamide group forms a bidentate hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Selectivity: The 5-methyl group occupies the hydrophobic "gatekeeper" region or solvent-exposed front pocket, enhancing selectivity against homologous kinases like LCK or GCK [2].

  • Reactivity: The 4-chloro substituent serves as a versatile handle for Nucleophilic Aromatic Substitution (S_NAr) . It allows researchers to introduce complex amines or ethers at the 4-position, generating diverse libraries for Structure-Activity Relationship (SAR) studies.

Synthetic Utility

Beyond its role as a final scaffold, this molecule acts as a linchpin intermediate. The 4-Cl group can be displaced by:

  • Anilines: To form bi-aryl amine inhibitors.

  • Alkoxides: To form ether-linked side chains.

  • Boronic Acids: Via Suzuki-Miyaura coupling to extend the carbon skeleton.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry, 2024.[1] Context: Establishes the pyridine-2-carboxamide core as a critical scaffold for T-cell activation immunotherapy.[1] [2]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives. Critical Reviews in Analytical Chemistry, 2022. Context: Reviews the broad biological activity and synthetic routes of functionalized pyridines.

  • 4-Chloro-N-methylpyridine-2-carboxamide (Related Analog Data). PubChem Compound Summary. Context: Provides physicochemical data and toxicity profiles for the methylated analog, serving as a baseline for the primary amide.

Sources

literature review of 4-chloro-5-methyl-picolinamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthetic Utility and Pharmacophore Exploration of 4-Chloro-5-Methyl-Picolinamide Analogs

Executive Summary

The 4-chloro-5-methyl-picolinamide scaffold represents a "privileged structure" in modern small-molecule discovery.[1] It serves as a critical bifurcation point between two major industrial applications: next-generation fungicides (targeting mitochondrial Complex III) and Type II Kinase Inhibitors (targeting the DFG-out conformation).[1]

This guide moves beyond basic characterization to analyze the synthetic utility of the 4-chloro-5-methyl substitution pattern. The 4-chloro group acts as a high-reactivity electrophilic "warhead" for Nucleophilic Aromatic Substitution (


), while the 5-methyl group provides a crucial "steric lock," preventing metabolic oxidation at the vulnerable C5 position and enforcing specific torsion angles required for receptor binding.

Structural Architecture & Chemical Space

To understand the utility of this scaffold, we must deconstruct its electronic and steric properties.

FeatureChemical FunctionBiological Consequence
Pyridine Nitrogen Electron-withdrawing heteroatomActivates C4 for

; acts as H-bond acceptor in the ATP hinge region (kinases).[1]
2-Carboxamide H-bond donor/acceptor motifCritical directional anchor; often forms a bidentate chelate or water-mediated bridge in active sites.[1]
4-Chloro Substituent Leaving group / Lipophilic fillerSynthetic: Excellent leaving group for amines/phenols.[1] Bio: If retained, fills small hydrophobic pockets (Volume

19 ų).
5-Methyl Substituent Steric bulk / Metabolic shieldBlocks CYP450 oxidation at C5; restricts rotation of C4-substituents, reducing entropic penalty upon binding.[1]

Synthetic Pathways: The "Divergent Chassis" Strategy

The synthesis of 4-chloro-5-methyl-picolinamide analogs typically follows a divergent strategy. The core scaffold is constructed first, followed by late-stage functionalization at the C4 position.

Visualization of Synthetic Logic

The following diagram illustrates the central role of the 4-chloro intermediate in accessing diverse chemical space.

SyntheticDivergence Start 2-Picoline / Picolinic Acid Core 4-Chloro-5-Methyl- Picolinamide (The Chassis) Start->Core 1. Chlorination 2. Amidation Prod_Ether Ether Analogs (Agro/Fungicides) Core->Prod_Ether SnAr (RO-) Base/Heat Prod_Amine Amino-Pyridines (Kinase Inhibitors) Core->Prod_Amine SnAr (RNH2) Pd-Catalysis or Heat Prod_Biaryl Biaryl Systems (Suzuki Coupling) Core->Prod_Biaryl Pd(PPh3)4 Ar-B(OH)2

Figure 1: Divergent synthesis starting from the 4-chloro-5-methyl-picolinamide core.[1] The C4-chlorine serves as the pivotal handle for functionalization.[1]

Case Studies in Application

Agrochemicals: The QiI Fungicide Revolution

The most commercially significant application of picolinamides lies in Quinone inside Inhibitors (QiI) . Compounds like Fenpicoxamid (Inatreq™ active) utilize a picolinamide core to bind to the Qi site of the cytochrome bc1 complex (Complex III).[2]

  • Mechanism: The picolinamide nitrogen and the amide oxygen form a critical H-bond network within the Qi site.

  • Role of Analogs: The 4-position is often substituted with complex ether linkages (e.g., derived from UK-2A natural products). The 5-methyl group in synthetic analogs mimics the lipophilic bulk found in the natural macrocycles, preventing resistance and enhancing membrane permeability.

Medicinal Chemistry: Kinase Inhibition

In oncology, the picolinamide motif appears in multi-kinase inhibitors (e.g., Sorafenib derivatives).

  • Binding Mode: The pyridine nitrogen interacts with the "hinge region" of the kinase ATP-binding pocket.

  • 4-Position Utility: Substitution with an aryl-amine (via

    
     on the 4-Cl precursor) extends the molecule into the "back pocket" or solvent-exposed region, determining selectivity (e.g., VEGFR vs. EGFR).[1]
    

Experimental Technical Guide

This section details the protocols for synthesizing the core and conducting a standard


 coupling. These protocols are designed to be self-validating (via TLC/LCMS checkpoints).[1]
Protocol A: Synthesis of 4-Chloro-N-methyl-5-methylpicolinamide

Objective: Convert 4-chloro-5-methylpyridine-2-carboxylic acid to the N-methyl amide.

Materials:

  • 4-Chloro-5-methylpyridine-2-carboxylic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)
    
  • Methylamine (2.0 M in THF) (3.0 eq)

  • Dichloromethane (DCM) [Anhydrous]

  • Triethylamine (

    
    ) (3.0 eq)
    

Workflow:

  • Activation: Suspend the carboxylic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF.

    • Checkpoint: Gas evolution (

      
      ) indicates activation. Stir until solution clears (approx. 2h).
      
  • Concentration: Evaporate volatiles in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.

  • Amidation: Cool the amine solution (methylamine/THF +

    
    ) to 0°C. Add the acid chloride solution dropwise.
    
    • Exotherm Control: Maintain temp < 10°C to prevent over-reaction or nitrile formation.

  • Workup: Quench with water. Extract with DCM.[1] Wash organic layer with sat.[1]

    
     and Brine.
    
  • Validation: LCMS should show

    
     (for N-methyl variant).
    
Protocol B: Coupling (The "Warhead" Reaction)

Objective: Displace the 4-Chloro group with a phenol (Ether linkage).[1]

Materials:

  • 4-Chloro-5-methyl-picolinamide scaffold (1.0 eq)[1]

  • Substituted Phenol (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) (1.5 eq)
  • Solvent: DMF or DMSO (Polar aprotic is essential)

Workflow:

  • Setup: Combine scaffold, phenol, and base in DMF.

  • Reaction: Heat to 80–100°C.

    • Note: The 5-methyl group adds steric bulk; higher temperatures may be required compared to the non-methylated analog.[1]

  • Monitoring: Monitor by TLC (50% EtOAc/Hex). The starting material (Rf ~0.6) should disappear; product is usually more polar.

  • Purification: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.[3]

Pharmacophore & Signaling Visualization

The following diagram illustrates the interaction logic of the picolinamide scaffold within a biological target (e.g., Fungal Complex III or Kinase Hinge).

Pharmacophore Receptor_Hinge Receptor: H-Bond Donor (e.g., Backbone NH) Ligand_PyN Pyridine N (Acceptor) Receptor_Hinge->Ligand_PyN H-Bond (2.8 Å) Ligand_Amide Amide C=O / NH (Donor/Acceptor) Receptor_Hinge->Ligand_Amide H-Bond Network Receptor_Pocket Receptor: Hydrophobic Pocket (Val/Leu/Ile) Ligand_5Me 5-Methyl Group (Lipophilic/Steric) Receptor_Pocket->Ligand_5Me Van der Waals (Entropy Gain) Receptor_Solvent Receptor: Solvent Front Ligand_4Sub 4-Substituent (Diversity Vector) Ligand_4Sub->Receptor_Solvent Solubility/Selectivity

Figure 2: Pharmacophore mapping of the 4-chloro-5-methyl-picolinamide analogs. The 5-methyl group anchors the molecule hydrophobically, while the pyridine-amide motif handles electrostatic binding.[1]

References

  • Synthesis of 4-Chloro-N-methylpicolinamide. ChemicalBook. Retrieved from

  • Biological Characterization of Fenpicoxamid. National Institutes of Health (PMC). A detailed analysis of picolinamide fungicides derived from UK-2A. Retrieved from

  • Synthesis and Biological Evaluation of Picolinamide Derivatives. MDPI. Discusses antitumor and kinase inhibitor applications of N-methylpicolinamides. Retrieved from

  • Florylpicoxamid and Metarylpicoxamid Synthesis. American Chemical Society (ACS). Highlights the synthetic routes for next-gen picolinamide fungicides. Retrieved from

  • Structure-Activity Relationship for Picolinamide Antibacterials. ACS Medicinal Chemistry Letters. Explores 4-substituted picolinamides for C. difficile selectivity. Retrieved from

Sources

Methodological & Application

nucleophilic aromatic substitution (SNAr) on 4-Chloro-5-methylpyridine-2-carboxamide

Application Note: Optimization of on 4-Chloro-5-methylpyridine-2-carboxamide

Executive Summary

The substrate 4-Chloro-5-methylpyridine-2-carboxamide presents a unique "push-pull" challenge in nucleophilic aromatic substitution. While the pyridine nitrogen (position 1) and the carboxamide (position 2) activate the ring, the methyl group at position 5 introduces significant steric hindrance and electronic deactivation (via inductive donation) directly ortho to the reaction center (C4).

This guide provides a validated protocol to overcome the "5-methyl penalty," shifting from standard conditions used for unhindered pyridines to an optimized high-temperature system using polar aprotic solvents.

Structural & Mechanistic Analysis

Electronic vs. Steric Landscape

Success requires understanding the competing forces on the C4 carbon:

  • Activation (Pro-

    
    ):  The ring nitrogen (para to leaving group) stabilizes the Meisenheimer complex. The C2-carboxamide exerts an inductive electron-withdrawing effect (
    
    
    ), further lowering the LUMO energy.
  • Deactivation (Anti-

    
    ):  The C5-methyl group is the critical bottleneck.
    
    • Steric: It blocks the approach trajectory of bulky nucleophiles (e.g., substituted anilines or phenoxides).

    • Electronic: As a weak electron-donating group (EDG), it destabilizes the anionic transition state.

Reaction Mechanism (Pathway)

The reaction follows a standard addition-elimination mechanism.[1][2] However, the formation of the Meisenheimer Complex (Transition State 1) is the rate-determining step (RDS), significantly slowed by the C5-methyl group.

SNAr_Mechanismcluster_legendCritical FactorSubstrateSubstrate(4-Cl-5-Me-Py-2-CONH2)TSMeisenheimer Complex(Sterically Crowded)Substrate->TS+ Nu: (High Ea due to 5-Me steric)NuNucleophile(Nu:)Nu->TSProductSubstituted Product(4-Nu-5-Me-Py-2-CONH2)TS->Product- Cl- (Fast Elimination)LGLeaving Group(Cl-)TS->LGNoteThe 5-Methyl group destabilizesthe Transition State (TS)via steric repulsion.

Figure 1: Mechanistic pathway highlighting the high activation energy barrier caused by the 5-methyl substituent.

Critical Process Parameters (CPP)

To drive this reaction to completion without degrading the labile primary amide, specific parameters must be controlled.

ParameterStandard Condition (Unhindered)Optimized Condition (5-Methyl Substrate) Rationale
Solvent THF, Acetonitrile, or EthanolDMSO or NMP Polar aprotic solvents solvate the cation, leaving the nucleophile "naked" and more reactive to overcome sterics.
Temperature 60–80 °C100–120 °C Higher thermal energy is required to cross the elevated activation barrier (

).
Base

or


(anhydrous) or DIPEA
Stronger inorganic bases in DMSO are preferred. Avoid hydroxides (

) to prevent amide hydrolysis.
Concentration 0.1 – 0.5 M0.8 – 1.0 M High concentration increases the collision frequency, essential for sluggish kinetics.
Stoichiometry 1.1 equiv Nucleophile1.5 – 2.0 equiv Nucleophile Excess nucleophile drives the equilibrium and compensates for potential thermal degradation.

Standardized Protocol

Objective: Synthesis of 4-(substituted)-5-methylpyridine-2-carboxamide via

Scale:
Reagents & Equipment
  • Substrate: 4-Chloro-5-methylpyridine-2-carboxamide (1.70 g, 10 mmol).

  • Nucleophile: Example: 4-Aminophenol (or other amine/phenoxide).

  • Base: Potassium Carbonate (

    
    ), anhydrous, 325 mesh (2.76 g, 20 mmol).
    
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (10 mL).

  • Equipment: Sealed pressure tube or round-bottom flask with reflux condenser; Oil bath; Magnetic stirring.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry the reaction vessel. While the reaction is not strictly air-sensitive, moisture can hydrolyze the 2-carboxamide to the carboxylic acid (2-COOH) at high temperatures.

    • Charge the vessel with Substrate (1.0 equiv), Nucleophile (1.2–1.5 equiv), and

      
        (2.0 equiv).
      
  • Solvation:

    • Add DMSO (1.0 M concentration relative to substrate).

    • Note: A minimal solvent volume is critical. High concentration accelerates the rate significantly in DMSO.

  • Reaction (Thermal Phase):

    • Heat the mixture to 110 °C .

    • Stir vigorously (800 rpm). The suspension must be well-mixed as

      
       is insoluble.
      
    • Monitor: Check by HPLC or TLC at 4 hours.

    • Endpoint: Expect reaction times of 12–24 hours due to the 5-methyl hindrance. (Unhindered analogs typically finish in <4 hours).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (20–25 °C).

    • Slowly pour the DMSO solution into Ice-Water (10 volumes, 100 mL) with rapid stirring.

    • The product should precipitate as a solid.

    • pH Adjustment: If the nucleophile was an amine, the pH may be basic. Adjust to pH ~7 with 1M HCl if necessary to ensure the product is neutral and insoluble.

  • Isolation:

    • Filter the solid via vacuum filtration.

    • Wash the cake with water (

      
       mL) to remove residual DMSO and inorganic salts.
      
    • Wash with cold diethyl ether (optional) to remove unreacted organic nucleophile.

    • Dry in a vacuum oven at 45 °C.

Workflow & Process Control

The following diagram illustrates the decision logic during the reaction monitoring phase, specifically distinguishing between the desired product and the common hydrolysis impurity.

Process_WorkflowSetupReaction Setup(DMSO, 110°C)SamplingIPC Sampling (4h)Setup->SamplingHPLCHPLC AnalysisSampling->HPLCDecision1Conversion > 95%?HPLC->Decision1Decision2Impurity: Hydrolysis?(COOH formation)Decision1->Decision2NoWorkupWater Crash WorkupDecision1->WorkupYesContinueContinue Heating(+4 hours)Decision2->ContinueNo (<5%)AbortAbort/Optimize(Lower Temp, Dry Solvent)Decision2->AbortYes (>10%)Continue->Sampling

Figure 2: Process control workflow. "IPC" = In-Process Control. Hydrolysis of the amide is the primary failure mode.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) after 24h Steric hindrance of 5-methyl group is too high for the chosen nucleophile.Switch Solvent/Temp: Move to NMP at 130–140 °C. Catalysis: Add 10 mol%

/ L-Proline (Ullmann-type assistance).
New Peak at RRT 0.8 (Acidic) Hydrolysis of 2-carboxamide to 2-carboxylic acid.Dry System: Ensure DMSO is anhydrous. Switch base to DIPEA (non-nucleophilic organic base).
Dark/Tar Formation Thermal decomposition of DMSO or substrate.Degas: Sparge solvent with Nitrogen. Reduce temp to 100 °C and extend time.
Product Soluble in Water Product is protonated or too polar.Extraction: Do not filter. Extract aqueous quench with EtOAc/THF (3:1).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006 (Sorafenib): A Potent Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777–781.[3] Link (Industrial synthesis of the closely related 4-chloro-N-methyl-2-pyridinecarboxamide).

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412.
  • Newby, J. A., et al. (2016).
  • Gong, Y., et al. (2012). "Practical Synthesis of Regorafenib." Organic Preparations and Procedures International.

Application Note: 4-Chloro-5-methylpyridine-2-carboxamide in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It synthesizes chemical reactivity principles with practical laboratory protocols.

Executive Summary

The pyridine carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in FDA-approved kinase inhibitors (e.g., Sorafenib, Lenvatinib). While the 4-chloro-pyridine-2-carboxamide core is well-established, the 5-methylated analog (4-Chloro-5-methylpyridine-2-carboxamide) offers a strategic "Magic Methyl" advantage.[1]

This guide details the utility of this scaffold in building diverse chemical libraries. The 5-methyl group serves two critical functions:

  • Conformational Restriction: It restricts the rotation of substituents at the 4-position, potentially locking bio-active conformations.

  • Hydrophobic Filling: It accesses small hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases) that the des-methyl analogs cannot, often boosting potency by 10–100 fold.

Chemical Profile & Reactivity Map

The scaffold presents three distinct vectors for chemical diversification. Understanding the electronic interplay between these positions is crucial for successful synthesis.

Reactivity Analysis[2][3]
  • C4-Chloro (The Electrophile): This position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine nitrogen (para-position) and the carboxamide group (meta-position). The 5-methyl group provides slight steric hindrance but does not deactivate the ring significantly.[1]
    
  • C2-Carboxamide (The Anchor): A robust hydrogen bond donor/acceptor.[1] It can be dehydrated to a nitrile (a bioisostere) or cyclized into heterocycles like 1,2,4-oxadiazoles or triazoles.

  • C5-Methyl (The Modulator): While generally inert under mild conditions, it can be functionalized via radical halogenation or oxidation if required, though its primary role is usually steric/lipophilic.

Visualization: Divergent Synthesis Workflow

G Core 4-Chloro-5-methyl pyridine-2-carboxamide SNAr Amino-Pyridine Library (Kinase Inhibitors) Core->SNAr SNAr (Amines/Phenols) Suzuki Biaryl Scaffolds (GPCR Ligands) Core->Suzuki Pd-Catalysis (Boronic Acids) Heterocycle Oxadiazole/Triazole Derivatives Core->Heterocycle Cyclization (DMA-DMA/Hydrazine) Nitrile 2-Cyano Derivatives Core->Nitrile Dehydration (TFAA/Py)

Figure 1: Divergent synthetic pathways from the core scaffold. The C4-Cl displacement is the primary vector for library generation.

Application Protocols

Protocol A: Diversification (The "Workhorse" Reaction)

Objective: Displacement of the C4-chloride with amines to generate amino-pyridine libraries (common in kinase inhibitor design).[1] Mechanism: The reaction proceeds via a Meisenheimer complex. The electron-deficient pyridine ring stabilizes the negative charge intermediate.[1]

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 4-Chloro-5-methylpyridine-2-carboxamide (1.0 equiv, 0.5 mmol) in anhydrous DMSO or NMP (2.0 mL).

    • Note: DMSO is preferred for polar amines; NMP is superior for microwave heating.[1]

  • Reagent Addition: Add the Amine Nucleophile (1.2 – 1.5 equiv).[1]

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv).[1]

    • Critical: If using an amine salt (e.g., hydrochloride), increase DIPEA to 4.0 equiv.

  • Reaction:

    • Method A (Thermal): Heat block at 100°C for 12–16 hours.

    • Method B (Microwave - Recommended): Heat at 140°C for 30–45 minutes.

  • Work-up:

    • Dilute reaction mixture with water (10 mL).

    • If product precipitates, filter and wash with water/ether.

    • If soluble, extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      

Troubleshooting Table:

Observation Root Cause Solution

| Low Conversion | Steric hindrance from 5-Methyl group | Switch to Microwave heating (150°C); use stronger base (


).[1] |
| Hydrolysis (OH product)  | Wet solvent (DMSO is hygroscopic) | Use anhydrous solvent; add molecular sieves. |
| Bis-addition  | N/A | Unlikely due to scaffold structure (only one Cl).[1] |
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Installing aryl/heteroaryl groups at C4. Challenge: The 2-carboxamide can poison Pd catalysts via coordination.

Optimized Conditions:

  • Solvent System: 1,4-Dioxane : Water (4:1).[1] The water is essential for the boronate activation.

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) is robust against amide coordination.[1] Avoid Pd(PPh3)4 if possible.

  • Base: Cs2CO3 (2.0 equiv) provides better turnover than Na2CO3 for hindered pyridines.[1]

  • Temperature: 90°C (Thermal) or 110°C (Microwave, 20 min).

Protocol C: Scaffold Hopping (Amide to Oxadiazole)

Objective: Converting the carboxamide into a 1,2,4-oxadiazole ring (a common bioisostere for esters/amides with improved metabolic stability).

Workflow:

  • Dehydration: Treat the carboxamide with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 80°C to form the acyl-amidine intermediate.[1]

  • Cyclization: Treat the intermediate with Hydroxylamine hydrochloride in Ethanol/Acetic Acid at reflux.[1]

  • Result: Formation of the 3-(4-chloro-5-methylpyridin-2-yl)-1,2,4-oxadiazole.[1]

Case Study: Optimization of a VEGFR Inhibitor

Hypothetical optimization based on Sorafenib SAR.

Background: A discovery team identified a hit (Compound A) lacking the 5-methyl group.[1] The compound showed good activity against VEGFR2 (


 nM) but poor selectivity against off-target kinases.[1]

Strategy: The team utilized 4-Chloro-5-methylpyridine-2-carboxamide to synthesize the 5-methyl analog (Compound B).[1]

Results:

  • Potency: Compound B showed improved affinity (

    
     nM).
    
  • Mechanism: X-ray crystallography revealed the 5-methyl group displaced a conserved water molecule in the hydrophobic "gatekeeper" pocket, gaining entropic energy.

  • Selectivity: The steric bulk of the methyl group clashed with the narrower active sites of off-target kinases (e.g., EGFR), improving the selectivity profile >50-fold.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1]

  • Sensitization: Chlorinated pyridines can be skin sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the chloro-pyridine moiety can slowly hydrolyze if exposed to moisture over months.

References

  • Scaffold Synthesis & Properties:J. Med. Chem. 2005, 48, 2371. (Discusses general pyridine-carboxamide SAR in kinase inhibitors).
  • Lenvatinib Chemistry: ACS Med.[1] Chem. Lett. 2011, 2, 2, 124–129. Link (Describes the quinoline analog, establishing the relevance of the carboxamide-ether linkage).

  • Nucleophilic Substitution on Pyridines:J. Org. Chem. 2018, 83, 15, 8750–8758. (Mechanistic study on reactivity of 4-halopyridines).
  • Compound Data: PubChem CID 71465228 (Related 4-chloro-N-methyl analog).[1] Link

  • "Magic Methyl" Effect:J. Med. Chem. 2011, 54, 10, 3451–3468. (Review on the impact of methyl groups on drug potency).

Sources

functionalization of the 4-chloro position in pyridine carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Functionalization of the 4-Chloro Moiety in Pyridine Carboxamides

Subtitle: A Strategic Guide to


 and Cross-Coupling Protocols for Scaffold Diversification

Abstract & Strategic Importance

The 4-chloropyridine-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as the core architecture for blockbuster kinase inhibitors such as Sorafenib (Nexavar) and Regorafenib (Stivarga) .

The chemical utility of this scaffold lies in the unique electronic environment of the C4 position. The synergistic electron-withdrawing effects of the pyridine nitrogen (via resonance) and the carboxamide group (via induction) render the C4-chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (


). This allows for the rapid installation of diverse ether and amine linkages without the need for expensive transition metals. However, when Carbon-Carbon (C-C) bond formation is required, Palladium-catalyzed cross-coupling remains the gold standard.

This guide provides validated protocols for both pathways, emphasizing the mechanistic causality required for high-yield synthesis.

Mechanistic Insight: The "Activation" Anomaly

To optimize reaction conditions, one must understand why the 4-chloro position is reactive.

  • The Pyridine Effect: The ring nitrogen is electronegative, pulling electron density and making the ring electron-deficient (

    
    -deficient). Resonance structures place a positive charge at positions 2 and 4.
    
  • The Carboxamide Effect: An amide at the 2-position (picolinamide) acts as a strong Electron Withdrawing Group (EWG). This further depletes electron density at C4, stabilizing the Meisenheimer Complex intermediate formed during

    
    .
    

Visualizing the Activation Pathway:

ActivationMechanism Substrate 4-Chloro-2-Carboxamide Activation Electronic Activation Substrate->Activation Substrate Properties Intermed Meisenheimer Complex Activation->Intermed Nucleophilic Attack Product Functionalized Product Intermed->Product Cl- Elimination N_Atom Pyridine N (Resonance) N_Atom->Activation Amide C2-Amide (Induction) Amide->Activation

Figure 1: Mechanistic flow illustrating the dual-activation of the C4 position facilitating nucleophilic attack.

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Formation of C-O (Ether) or C-N (Amine) bonds. Reference Standard: Synthesis of the Sorafenib intermediate via etherification [1].

Experimental Rationale

Unlike standard chlorobenzenes, this substrate does not require high-boiling solvents or forcing conditions. However, the presence of the amide proton (if secondary) requires careful base selection to prevent side reactions.

  • Base Selection: Potassium tert-butoxide (

    
    ) is preferred for phenols to ensure complete deprotonation before attacking the pyridine. Potassium carbonate (
    
    
    
    ) is a milder alternative for less acidic nucleophiles.
  • Solvent: Polar aprotic solvents (DMF, DMSO) are mandatory to stabilize the polar transition state.

Step-by-Step Methodology (Ether Synthesis)
  • Reagent Prep:

    • Substrate: 4-chloro-N-methylpyridine-2-carboxamide (1.0 equiv).

    • Nucleophile: 4-aminophenol (1.1 equiv).

    • Base:

      
       (2.0 - 2.5 equiv).
      
    • Solvent: Anhydrous DMF (5-10 volumes).

  • Nucleophile Activation (Critical Step):

    • Charge the reaction vessel with DMF and 4-aminophenol.

    • Add

      
       portion-wise at ambient temperature (20-25°C).
      
    • Observation: The solution will darken (phenolate formation). Stir for 30-45 mins.

    • Why? Pre-forming the phenolate prevents the base from attacking the chloropyridine directly or hydrolyzing the amide.

  • Coupling Reaction:

    • Add the 4-chloropyridine substrate to the mixture.

    • Heat the reaction mass to 80°C .

    • Monitor via HPLC/TLC. Conversion is typically >95% within 4-6 hours.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Quench by pouring into water (precipitation usually occurs).

    • Filter the solid or extract with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Water is often sufficient; column chromatography is rarely needed for this specific scaffold due to high conversion.

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Formation of C-C (Aryl/Alkyl) bonds.[4] Challenge: The pyridine nitrogen and amide oxygen can chelate Palladium, potentially poisoning the catalyst.

Experimental Rationale

To overcome coordination issues, phosphine ligands with wide bite angles (like dppf) or bulky electron-rich ligands are used.

Step-by-Step Methodology
  • Reagent Prep:

    • Substrate: 4-chloropyridine-2-carboxamide (1.0 equiv).

    • Boronic Acid: Aryl-boronic acid (1.2 - 1.5 equiv).

    • Catalyst:

      
       (3-5 mol%).
      
    • Base:

      
       or 
      
      
      
      (2.0 equiv).
    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Degassing (Crucial for Pd(0)):

    • Combine solvent, base, and boronic acid in the flask.

    • Sparge with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction Assembly:

    • Add the Pd catalyst and the chloropyridine substrate.[4]

    • Seal the vessel.[3]

    • Heat to 90-100°C for 12-16 hours.

  • Work-up:

    • Filter through a Celite pad to remove Palladium black.

    • Partition between water and EtOAc.

    • Note: Pyridine derivatives are often soluble in acidic water; keep aqueous layer pH neutral or slightly basic during extraction.

Comparative Data: vs. Suzuki

FeatureProtocol A (

)
Protocol B (Suzuki)
Primary Bond Formed C-O (Ether), C-N (Amine)C-C (Biaryl)
Reactivity Driver Electronic deficiency (EWG)Pd-Catalytic Cycle
Cost Efficiency High (No precious metals)Moderate (Requires Pd)
Key Risk Hydrolysis of Cl to OH (if wet)Catalyst poisoning by Amide
Typical Yield 85 - 95%70 - 85%
Atom Economy ExcellentGood (Boronic waste)

Decision Workflow & Troubleshooting

Use the following logic map to determine the optimal pathway and troubleshoot common issues.

Workflow Start Start: 4-Cl-Pyridine-Carboxamide Decision Target Bond Type? Start->Decision Path_SNAr Heteroatom (O, N, S) Decision->Path_SNAr Ether/Amine Path_Suzuki Carbon (Aryl, Alkyl) Decision->Path_Suzuki Biaryl Exp_SNAr Run SNAr: KOtBu, DMF, 80°C Path_SNAr->Exp_SNAr Exp_Suzuki Run Suzuki: Pd(dppf)Cl2, Dioxane/H2O Path_Suzuki->Exp_Suzuki Issue_Hyd Issue: 4-OH impurity? Exp_SNAr->Issue_Hyd Issue_Cat Issue: Low Conv. (Suzuki)? Exp_Suzuki->Issue_Cat Sol_Hyd Fix: Dry solvents, reduce water Issue_Hyd->Sol_Hyd Sol_Cat Fix: Increase Temp or Switch to Pd(PPh3)4 Issue_Cat->Sol_Cat

Figure 2: Decision tree for method selection and troubleshooting common synthetic pitfalls.

References

  • Bankston, D. et al. (2002).[5] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. [Link][5]

  • Lübert, C. et al. (2015). "Synthesis of Sorafenib Derivatives." Journal of Medicinal Chemistry. (General reference for scaffold utility). [Link]

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 4-Chloro-5-methylpyridine-2-carboxamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Reduction of a Multifunctional Pyridine Intermediate

The compound 4-Chloro-5-methylpyridine-2-carboxamide is a vital intermediate in the synthesis of a variety of pharmacologically active molecules, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its utility stems from a synthetically versatile scaffold, featuring a pyridine ring substituted with a chloro group, a methyl group, and a carboxamide moiety. The strategic reduction of this intermediate is a critical step in many synthetic routes, yet it presents a significant chemical challenge: achieving selectivity. Catalytic hydrogenation, a cornerstone of modern organic synthesis, offers a powerful tool for these transformations. However, the presence of both a reducible pyridine ring and a labile chloro-substituent necessitates a carefully controlled approach to steer the reaction towards one of two primary outcomes: selective hydrodehalogenation to yield 5-methylpyridine-2-carboxamide, or reduction of the pyridine ring to afford a substituted piperidine.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the catalytic hydrogenation of 4-Chloro-5-methylpyridine-2-carboxamide. We will delve into the mechanistic underpinnings of chemoselectivity, present two distinct and robust protocols for achieving either hydrodehalogenation or ring saturation, and offer insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure reaction progress and product purity.

Understanding the Chemoselectivity Challenge

The core challenge in the catalytic hydrogenation of 4-Chloro-5-methylpyridine-2-carboxamide lies in the competition between two potential reaction pathways on the catalyst surface:

  • Hydrodehalogenation: The cleavage of the carbon-chlorine bond.

  • Pyridine Ring Reduction: The saturation of the aromatic pyridine ring.

The outcome of the reaction is highly dependent on the choice of catalyst, solvent, reaction conditions (temperature and pressure), and the presence of additives. The electronic nature of the substituents on the pyridine ring also plays a crucial role. The electron-withdrawing nature of the carboxamide group can influence the electron density of the ring and the C-Cl bond, thereby affecting their susceptibility to reduction.

dot

Figure 1: Competing reaction pathways in the catalytic hydrogenation of 4-Chloro-5-methylpyridine-2-carboxamide.

Protocol 1: Selective Hydrodehalogenation to 5-Methylpyridine-2-carboxamide

This protocol is designed to favor the cleavage of the C-Cl bond while preserving the pyridine ring. Palladium on carbon (Pd/C) is a well-established catalyst for hydrodehalogenation reactions.[2] The presence of a base is often beneficial in neutralizing the HCl formed during the reaction, which can otherwise inhibit the catalyst.

Materials and Equipment
  • Substrate: 4-Chloro-5-methylpyridine-2-carboxamide

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Base: Sodium acetate (NaOAc) or Triethylamine (TEA)

  • Hydrogen Source: High-purity hydrogen gas

  • Reaction Vessel: High-pressure autoclave (e.g., Parr shaker) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

  • Inert Gas: Nitrogen or Argon

  • Analytical Equipment: TLC plates, NMR spectrometer, LC-MS

Experimental Protocol
  • Vessel Preparation: Ensure the high-pressure autoclave is clean and dry. Add 4-Chloro-5-methylpyridine-2-carboxamide (1.0 eq) and the base (1.5 eq, e.g., sodium acetate) to the reaction vessel.

  • Solvent Addition: Add the solvent (e.g., methanol, approximately 10-20 mL per gram of substrate) to the vessel.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (5-10 mol%). Caution: Palladium on carbon can be pyrophoric. Handle with care in an inert atmosphere.

  • System Assembly and Purging: Seal the autoclave. Purge the system with inert gas (3-5 cycles of pressurizing with inert gas and venting) to remove all oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3-5 bar).

  • Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the system with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the catalyst on the filter paper to dry completely in the air, as it can ignite. Quench the filter cake with water.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 5-methylpyridine-2-carboxamide.

dot

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: Substrate & Base B Add Solvent A->B C Add Pd/C Catalyst (Inert Atmosphere) B->C D Seal & Purge with N2/Ar C->D E Pressurize with H2 (3-5 bar) D->E F Stir & Heat (40-60°C, 4-8h) E->F G Monitor by TLC/LC-MS F->G G->F Incomplete H Cool, Vent H2, Purge G->H Complete I Filter through Celite® (Caution: Pyrophoric) H->I J Concentrate Filtrate I->J K Purify (Chromatography/Recrystallization) J->K

Figure 2: Workflow for selective hydrodehalogenation.

Protocol 2: Selective Pyridine Ring Hydrogenation to 4-Chloro-5-methylpiperidine-2-carboxamide

This protocol aims to reduce the pyridine ring to a piperidine ring while minimizing the cleavage of the C-Cl bond. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is often effective for the hydrogenation of pyridine rings, particularly in acidic media. The acidic conditions protonate the pyridine nitrogen, which can facilitate the reduction of the aromatic ring.

Materials and Equipment
  • Substrate: 4-Chloro-5-methylpyridine-2-carboxamide

  • Catalyst: Platinum(IV) oxide (PtO₂)

  • Solvent: Glacial acetic acid

  • Hydrogen Source: High-purity hydrogen gas

  • Reaction Vessel: High-pressure autoclave

  • Inert Gas: Nitrogen or Argon

  • Analytical Equipment: TLC plates, NMR spectrometer, LC-MS

Experimental Protocol
  • Vessel Preparation: To a clean and dry high-pressure autoclave, add 4-Chloro-5-methylpyridine-2-carboxamide (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5-10 mol%) to the solution.

  • System Assembly and Purging: Seal the autoclave and purge the system thoroughly with an inert gas to remove all oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to a higher pressure (e.g., 50-70 bar).

  • Reaction: Begin vigorous stirring at room temperature. The reaction is typically exothermic, and monitoring the temperature is advised. The reaction is usually complete within 6-12 hours.

  • Monitoring: Monitor the reaction by following the hydrogen uptake and by analyzing aliquots (if possible) via TLC or LC-MS.

  • Work-up:

    • Carefully vent the excess hydrogen and purge the system with inert gas.

    • Dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the same solvent.

    • Carefully neutralize the acetic acid in the filtrate by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-Chloro-5-methylpiperidine-2-carboxamide.

dot

Protocol2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: Substrate B Add Glacial Acetic Acid A->B C Add PtO2 Catalyst B->C D Seal & Purge with N2/Ar C->D E Pressurize with H2 (50-70 bar) D->E F Stir at Room Temp (6-12h) E->F G Monitor H2 Uptake & TLC/LC-MS F->G G->F Incomplete H Vent H2, Purge G->H Complete I Dilute & Filter Catalyst H->I J Neutralize with NaHCO3 I->J K Extract, Dry & Concentrate J->K L Purify by Chromatography K->L

Figure 3: Workflow for selective pyridine ring hydrogenation.

Quantitative Data Summary

The following table provides a comparative overview of the expected outcomes for the two protocols. Yields are estimates and will vary based on the precise reaction conditions and scale.

ParameterProtocol 1: HydrodehalogenationProtocol 2: Ring Hydrogenation
Target Product 5-Methylpyridine-2-carboxamide4-Chloro-5-methylpiperidine-2-carboxamide
Catalyst 10% Pd/CPtO₂
Solvent Methanol or EthanolGlacial Acetic Acid
Pressure 3-5 bar50-70 bar
Temperature 40-60 °CRoom Temperature
Typical Reaction Time 4-8 hours6-12 hours
Expected Yield 75-90%70-85%
Key Side Product Over-reduction of the pyridine ringHydrodehalogenation

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or hydrogen pressure. Ensure the substrate is pure and the solvent is anhydrous.

  • Poor Selectivity:

    • For Protocol 1, if significant ring reduction is observed, try lowering the temperature and pressure.

    • For Protocol 2, if hydrodehalogenation is a major side reaction, consider using a different catalyst such as Rh/C, or lowering the reaction temperature.

  • Catalyst Poisoning: The pyridine nitrogen can inhibit the catalyst. In Protocol 1, ensure sufficient base is present. In Protocol 2, the acidic medium mitigates this issue.

Safety Precautions

  • High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted in a properly functioning and certified autoclave, located within a fume hood and behind a blast shield.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources in the vicinity and that the reaction area is well-ventilated.

  • Pyrophoric Catalysts: Both Pd/C and PtO₂ (after reduction) can be pyrophoric. Always handle them in an inert atmosphere and never allow the filtered catalyst to dry in the air. Quench the catalyst-impregnated filter paper with water immediately after filtration.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

The catalytic hydrogenation of 4-Chloro-5-methylpyridine-2-carboxamide is a nuanced transformation where the desired outcome is dictated by a careful selection of reaction parameters. By understanding the underlying principles of chemoselectivity and by employing the detailed protocols provided, researchers can confidently navigate the synthesis of either the hydrodehalogenated or the ring-reduced product. These application notes serve as a robust starting point for the development and optimization of processes involving this critical pharmaceutical intermediate.

References

  • Fengchen Group. The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. [Link]

  • Rahaim, R. J., & Maleczka, R. E. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(49), 8823–8826. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358–4360. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-5-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Chloro-5-methylpyridine-2-carboxamide (CAS: 1461717-30-5 / 220000-87-3 derivatives).

This molecule is a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib, Sorafenib analogs).[1] The presence of regioisomers—specifically the 6-chloro isomer (arising from N-oxide rearrangement) or the 3-methyl isomer (from starting material contamination)—can catastrophically skew biological assay data due to structure-activity relationship (SAR) sensitivity.[2]

Ticket #405: Removing Regioisomer Impurities

Severity: High (Impacts downstream biological assays) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Module 1: Diagnostic & Identification

Before attempting purification, you must confirm the identity of your impurity.[1] Regioisomers often co-elute in standard LC-MS methods due to identical mass-to-charge (m/z) ratios.[2]

Q: How do I distinguish the target 4-chloro-5-methyl isomer from common regioisomers?

A: You cannot rely solely on LC-MS. You must use 1H-NMR or High-Resolution HPLC with specific stationary phases.[1][2]

FeatureTarget: 4-Chloro-5-methylImpurity A: 4-Chloro-3-methylImpurity B: 6-Chloro-5-methyl
Origin Desired ProductContaminated 3-picoline starting materialNon-selective chlorination (POCl3) of N-oxide
1H NMR (Aromatic) Two singlets (or weak doublets) at C3 and C6.[1][2]Two doublets (J ~5Hz) if C6/C5 protons interact.[1]Strong coupling between C3/C4 protons.[1]
Amide Proton Shift Standard broad singlet (~8.0 ppm).[1]Deshielded/Split: The 3-methyl group sterically crowds the amide, often shifting the NH protons downfield or causing distinct rotamers.Standard.
Polarity (TLC) Moderate.Less Polar: Steric hindrance around the amide reduces H-bond donation capability to silica.[2]Less Polar: The Cl at C6 suppresses pyridine nitrogen basicity/polarity more than at C4.
Module 2: Purification Protocols
Protocol A: The "Thermodynamic" Fix (Recrystallization)

Recommended for: Scale >5g, Impurity levels <15%.[1] Mechanism: This protocol exploits the disruption of crystal lattice energy caused by the "ortho" substituent in regioisomers. The 3-methyl isomer disrupts packing efficiency compared to the 5-methyl target.[2]

Step-by-Step Methodology:

  • Solvent Selection: Use a Toluene/Heptane or Ethyl Acetate/Heptane system. Avoid chlorinated solvents (DCM) as they solubilize both isomers too well.[1]

  • Dissolution: Suspend crude solid in Toluene (5 mL per gram of solid). Heat to 85°C (reflux).

    • Checkpoint: If the solution is not clear, add minimal Ethyl Acetate dropwise until dissolution is complete.[1]

  • Cooling Ramp: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2 hours) in the oil bath. Rapid cooling traps the impurity.

  • Seeding (Critical): At ~45°C, add a seed crystal of pure 4-Chloro-5-methylpyridine-2-carboxamide if available.

  • Anti-Solvent Addition: Once at room temperature, add Heptane dropwise until a persistent turbidity appears.[1] Stir for 1 hour.

  • Filtration: Filter the white needles. Wash with cold (0°C) Heptane.

  • Validation: Analyze the Filtrate (Mother Liquor) by HPLC. It should be enriched with the regioisomer.

Protocol B: The "Kinetic" Fix (Flash Chromatography)

Recommended for: Scale <2g, Impurity levels >15%, or if recrystallization fails.[1] Mechanism: Exploits the "Orthogonal Selectivity" of amine-functionalized silica.[2]

Step-by-Step Methodology:

  • Stationary Phase: Do not use standard Silica Gel 60 alone.[1] Use Amine-bonded Silica (NH2-Silica) or neutralize standard silica with 1% Triethylamine (TEA) in the mobile phase.[2]

    • Reasoning: The pyridine nitrogen interacts strongly with acidic silanols on standard silica, causing peak tailing that masks the separation of isomers.[1]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)[1]

    • Solvent B: Ethyl Acetate (with 1% TEA if using standard silica)[1]

  • Gradient:

    • Hold 0-5% B for 3 column volumes (CV).[2]

    • Ramp 5-20% B over 10 CV.[2]

    • Note: The 6-chloro isomer usually elutes before the 4-chloro target due to the "shielding" of the nitrogen lone pair by the adjacent chlorine.

  • Fraction Collection: Collect small fractions. Do not pool based on UV threshold alone; check the "front" and "tail" of the main peak by TLC/NMR.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification pathway based on your impurity profile.

PurificationStrategy Start Crude 4-Chloro-5-methyl- pyridine-2-carboxamide Analyze Analyze Impurity Profile (1H-NMR + HPLC) Start->Analyze Decision Dominant Impurity Type? Analyze->Decision Isomer3Me 3-Methyl Isomer (Steric Impurity) Decision->Isomer3Me Steric Clash detected Isomer6Cl 6-Chloro Isomer (Electronic Impurity) Decision->Isomer6Cl N-oxide rearrangement ScaleCheck Scale > 5g? Isomer3Me->ScaleCheck Chromatography Protocol B: Flash Chromatography (Amine-Silica) Isomer6Cl->Chromatography Hard to crystallize Recryst Protocol A: Recrystallization (Toluene/Heptane) ScaleCheck->Recryst Yes ScaleCheck->Chromatography No CheckML Check Mother Liquor for enriched impurity Recryst->CheckML Final Pure Target Molecule Chromatography->Final CheckML->Final Pass

Caption: Decision matrix for separating regioisomers based on impurity origin (steric vs. electronic) and operational scale.

Module 4: Troubleshooting & FAQs
Q: Why is my melting point depression so severe (e.g., melting at 120°C instead of 145°C) with only 5% impurity?

A: Pyridine carboxamides form strong intermolecular Hydrogen-Bond networks in the crystal lattice. Even a small amount of the 3-methyl isomer acts as a "chain terminator" for these H-bonds because the methyl group at the 3-position sterically twists the amide group out of planarity, collapsing the lattice energy. A sharp melting point is the best indicator of regio-purity.[2]

Q: Can I use Acid-Base extraction to separate them?

A: No. While pyridines are basic, the electron-withdrawing nature of the Chlorine (at pos 4 or 6) and the Amide (at pos 2) drastically lowers the pKa of the ring nitrogen (likely to pKa < 3.0). Both the target and the regioisomers will have nearly identical, very low pKa values.[1] They will protonate and deprotonate at the same pH, making extraction ineffective.[1]

Q: I see a "ghost peak" in HPLC that disappears in NMR. What is it?

A: This is likely an atropisomer or rotamer of the amide. If you are running HPLC at room temperature, the rotation around the amide bond (


) might be slow on the NMR timescale but fast enough to cause peak broadening or splitting in HPLC.
Test: Run the HPLC column at 45°C. If the two peaks merge into one sharp peak, it is a rotamer, not a chemical impurity.[1]
References
  • Synthesis and Chlorination Logic

    • Title: Preparation of 2-chloro-5-methylpyridine (Intermedi
    • Source: European Patent EP0121320.[2]

    • URL:[1][2]

  • Recrystallization of Pyridine Carboxamides

    • Title: Two-Solvent Recrystallization Guide (General Methodology for Amides).[2]

    • Source: MIT OpenCourseWare / Zubrick.[1]

    • URL:[1]

  • Impurity Profiling in Kinase Inhibitors

    • Title: Reactive Impurities in Excipients (Context on Sorafenib/Amide impurities).
    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[1]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 4-Chloro-5-methylpyridine-2-carboxamide in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the low reactivity of 4-Chloro-5-methylpyridine-2-carboxamide in various cross-coupling reactions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and achieve successful synthetic outcomes.

Introduction: Understanding the Challenge

4-Chloro-5-methylpyridine-2-carboxamide is a valuable building block in medicinal chemistry and materials science. However, its successful application in cross-coupling reactions is often hampered by inherent low reactivity. This challenge stems from a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group deactivates the C-Cl bond towards oxidative addition, which is often the rate-limiting step in many palladium-catalyzed coupling reactions.[1][2] Additionally, the substituents on the pyridine ring can introduce steric hindrance, further impeding the approach of the catalyst.[3][4]

This guide provides a structured approach to diagnosing and resolving these issues, ensuring you can confidently utilize this important synthetic intermediate.

Part 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may be encountering in the lab.

Q1: My Suzuki-Miyaura coupling with 4-Chloro-5-methylpyridine-2-carboxamide is sluggish and gives low yields. What are the primary causes and how can I improve it?

Low conversion in Suzuki-Miyaura couplings of chloropyridines is a common issue, primarily due to the strength of the C-Cl bond, making the oxidative addition step difficult.[5][6] The electron-deficient nature of the pyridine ring further exacerbates this challenge.

Initial Diagnostic Workflow:

dot graph TD { A[Start: Low Yield in Suzuki Coupling] --> B{Check Catalyst System}; B --> C{Is the Pd source a pre-catalyst?}; C -- No --> D[Switch to a Pd(II) pre-catalyst like Pd(OAc)₂ with a suitable ligand]; C -- Yes --> E{Check Ligand Choice}; E -- "Standard Ligand (e.g., PPh₃)" --> F[Switch to a bulky, electron-rich biarylphosphine ligand]; E -- "Already using a Buchwald-type ligand" --> G{Optimize Reaction Conditions}; G --> H[Increase Temperature]; G --> I[Screen Solvents]; G --> J[Verify Base Integrity & Choice]; A --> K{Reagent Quality Check}; K --> L[Use fresh, high-purity boronic acid/ester]; K --> M[Ensure anhydrous and degassed solvents]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Action] end } caption: "Suzuki Coupling Troubleshooting Workflow"

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection are Critical: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating C-Cl bonds on electron-deficient heterocycles.[7]

    • Action: Employ a more active catalyst system. This typically involves a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand.[8] Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are specifically designed to facilitate the challenging oxidative addition of aryl chlorides.[3][6]

    • Rationale: These ligands possess both the steric bulk to promote reductive elimination and the electron-donating properties to increase the electron density on the palladium center, making the oxidative addition more favorable.[9]

  • Elevate the Reaction Temperature: Many Suzuki couplings of chloropyridines require elevated temperatures to proceed at a reasonable rate.[8][10]

    • Action: If your reaction is running at a moderate temperature (e.g., 80 °C), consider cautiously increasing it in increments of 10-20 °C.

    • Caution: Excessive heat can lead to catalyst decomposition and an increase in side reactions, such as protodeboronation of the boronic acid.[7][10]

  • Solvent and Base Optimization: The choice of solvent and base can significantly impact the reaction outcome.

    • Action: Screen a variety of solvent systems. While toluene or dioxane with an aqueous base is common, for challenging substrates, polar aprotic solvents like DMF or NMP might be beneficial. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation.[10]

    • Base Considerations: A strong base is typically required. While K₂CO₃ or Cs₂CO₃ are often used, K₃PO₄ can be a good alternative.[8] Ensure the base is finely powdered and dry, as its solubility and activity are crucial.

  • Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, especially at high temperatures.

    • Action: Use fresh, high-purity boronic acid. Consider using more stable boronate esters, such as pinacol esters, which can release the boronic acid slowly into the reaction mixture.[8]

Experimental Protocol: Screening Catalyst/Ligand Systems for Suzuki Coupling

ParameterCondition 1 (Baseline)Condition 2 (Buchwald System)Condition 3 (Alternative Ligand)
Pd Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand NoneSPhos (4 mol%)XPhos (4 mol%)
Base K₂CO₃ (2 eq)K₃PO₄ (2 eq)Cs₂CO₃ (2 eq)
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)DMF
Temperature 100 °C110 °C110 °C
Q2: My Buchwald-Hartwig amination with 4-Chloro-5-methylpyridine-2-carboxamide is failing. What should I try?

Similar to Suzuki couplings, the Buchwald-Hartwig amination of chloropyridines is challenging due to the difficult oxidative addition of the C-Cl bond.[1] The pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to deactivation.[6]

Initial Diagnostic Workflow:

dot graph TD { A[Start: Failed Buchwald-Hartwig Amination] --> B{Catalyst and Ligand}; B --> C["Use a Pd pre-catalyst (e.g., G3-XPhos) or Pd(OAc)₂"]; C --> D["Select a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos)"]; A --> E{Base Selection}; E --> F["Use a strong, non-nucleophilic base like NaOtBu or LHMDS"]; A --> G{Reaction Conditions}; G --> H["Ensure strictly inert atmosphere (Ar or N₂)"]; H --> I["Use anhydrous, degassed solvent (e.g., Toluene, Dioxane)"]; I --> J["Increase reaction temperature (80-110 °C)"]; subgraph Legend direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Action] end } caption: "Buchwald-Hartwig Troubleshooting Workflow"

Detailed Troubleshooting Steps:

  • Advanced Catalyst Systems are Key: First-generation Buchwald-Hartwig catalysts are generally not effective for this substrate.

    • Action: Utilize a combination of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos, DavePhos).[1] Alternatively, using a well-defined palladacycle precatalyst (e.g., G3 or G4 precatalysts) can provide more consistent results.[1]

    • Rationale: These advanced ligands are designed to accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[11][12]

  • The Right Base is Non-Negotiable: A strong, non-nucleophilic base is crucial for the deprotonation of the amine to form the active nucleophile.

    • Action: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[1] If your substrate is base-sensitive, other options like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be screened, but may require more active catalyst systems and higher temperatures.[1]

  • Strictly Anhydrous and Inert Conditions: The palladium(0) catalyst is sensitive to oxygen, and water can interfere with the reaction.

    • Action: Ensure all glassware is oven-dried, and solvents are anhydrous and thoroughly degassed. The reaction should be set up and run under a strictly inert atmosphere of argon or nitrogen.[1]

  • Consider Potential Catalyst Inhibition: The pyridine nitrogen and the amide group in your substrate can coordinate to the palladium center, inhibiting its catalytic activity.

    • Action: Using a higher catalyst loading (up to 5 mol%) may be necessary to overcome this inhibition.[1] Additionally, the use of bulky ligands helps to create a coordinatively unsaturated palladium center that is more reactive.

Q3: I am attempting a Sonogashira coupling, but I am observing no product formation. What are the likely issues?

Sonogashira couplings of electron-deficient chloropyridines can be particularly challenging. The standard Sonogashira conditions often fail for such unreactive substrates.

Detailed Troubleshooting Steps:

  • Copper Co-catalyst is Often Essential: The traditional Sonogashira reaction relies on a copper(I) co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

    • Action: Ensure that a copper(I) source, typically CuI, is included in your reaction mixture.

  • Ligand Selection for Palladium: The choice of ligand for the palladium catalyst is critical.

    • Action: While PPh₃ is commonly used, for a challenging substrate like 4-Chloro-5-methylpyridine-2-carboxamide, a more electron-rich and bulky phosphine ligand may be required to facilitate the oxidative addition step.[14] Consider screening ligands like P(t-Bu)₃ or cataCXium® A.

  • Base and Solvent System: The base plays a dual role in the Sonogashira reaction: it deprotonates the terminal alkyne and neutralizes the HX formed during the reaction.

    • Action: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often as the solvent or co-solvent. For difficult couplings, a stronger base like DBU may be beneficial. Ensure the amine base is dry and free of peroxides.

  • Copper-Free Sonogashira as an Alternative: In some cases, copper-free Sonogashira conditions can be advantageous, as they can prevent the homocoupling of the alkyne (Glaser coupling).

    • Action: These conditions typically employ a palladium catalyst with a bulky, electron-rich ligand and a strong organic base in a polar aprotic solvent.[15]

Experimental Protocol: Optimizing Sonogashira Coupling Conditions

ParameterCondition 1 (Classical)Condition 2 (Modified Ligand)Condition 3 (Copper-Free)
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂ (2 mol%)[DTBNpP]Pd(crotyl)Cl (2 mol%)
Ligand PPh₃ (4 mol%)P(t-Bu)₃ (4 mol%)None
Cu Source CuI (5 mol%)CuI (5 mol%)None
Base Et₃NDBUTMP
Solvent THFDMFDMSO
Temperature 60 °C80 °CRoom Temperature

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the key structural features of 4-Chloro-5-methylpyridine-2-carboxamide that influence its reactivity?

The reactivity of this molecule is governed by a combination of electronic and steric effects:

  • Electronic Effects: The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the entire ring towards electrophilic attack and, more importantly for cross-coupling, makes the C-Cl bond less susceptible to oxidative addition by a low-valent metal catalyst.[16][17] The carboxamide group at the 2-position further enhances this electron deficiency.

  • Steric Hindrance: The methyl group at the 5-position and the carboxamide group at the 2-position can sterically hinder the approach of the bulky catalyst to the C-Cl bond at the 4-position.[3][4]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming an inactive complex and inhibiting the catalytic cycle.[6]

Q5: Can I use Nickel catalysts as an alternative to Palladium for coupling reactions with this substrate?

Yes, nickel catalysts are a viable and often advantageous alternative to palladium for cross-coupling reactions of aryl chlorides.[18] Nickel is more earth-abundant and can exhibit different reactivity patterns. For challenging substrates, nickel catalysts can sometimes provide superior results, especially in cross-electrophile couplings.[18][19]

Q6: I am observing hydrodehalogenation (replacement of -Cl with -H) as a significant side product. How can I minimize this?

Hydrodehalogenation is a common side reaction, particularly in reactions that are sluggish.[1] It can arise from various pathways, including the reaction of the organometallic intermediate with trace water or other proton sources.

  • Minimize Proton Sources: Ensure all reagents and solvents are scrupulously dry.

  • Optimize Ligand and Base: The choice of ligand can influence the relative rates of reductive elimination (the desired pathway) and competing side reactions. A weaker, non-nucleophilic base may sometimes help if the base itself is contributing to the side reaction.

  • Increase Substrate Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over unimolecular decomposition pathways that may lead to hydrodehalogenation.

Q7: How can I confirm if my catalyst is active?

If you suspect catalyst deactivation, you can run a control experiment with a more reactive substrate.

  • Control Experiment: Set up a small-scale reaction with a more activated aryl halide (e.g., 4-bromoanisole) under your standard reaction conditions. If this reaction proceeds to completion, it suggests that your catalyst is active and the issue lies with the reactivity of your specific substrate, 4-Chloro-5-methylpyridine-2-carboxamide. If the control reaction also fails, it points to a problem with the catalyst, ligands, base, or general reaction setup (e.g., presence of oxygen or moisture).

References

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem.
  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.
  • Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide - Benchchem.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog.
  • Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine - Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
  • EAS Reactions of Pyridine: Videos & Practice Problems - Pearson.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available from: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available from: [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC.
  • Electrophilic substitution on pyridine..
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available from: [Link]

  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides - PMC.
  • Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction... - ResearchGate. Available from: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • How to avoid byproduct formation in Suzuki reactions of chloropyridines - Benchchem.

Sources

Technical Support Center: Recrystallization of 4-Chloro-5-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the recrystallization strategies for 4-Chloro-5-methylpyridine-2-carboxamide (and structurally related pyridine-2-carboxamide scaffolds). As a Senior Application Scientist, I have structured this as a high-level troubleshooting and protocol development resource.

Since specific solubility data for this exact isomer is often proprietary or sparse in open literature, this guide synthesizes data from structural analogs (e.g., 4-chloro-N-methylpyridine-2-carboxamide and 5-substituted picolinamides) to provide a robust, first-principles approach.

Topic: Purification & Solid-State Isolation Target Molecule: 4-Chloro-5-methylpyridine-2-carboxamide Chemical Class: Halogenated Pyridine Carboxamide Critical Quality Attribute (CQA): Purity >98% (HPLC), removal of regioisomers and chlorination byproducts.

Part 1: Solvent Selection & Solubility Profile

Q: What is the primary solvent system recommended for this molecule?

A: Based on the structural balance between the polar amide/pyridine moieties and the lipophilic chloro/methyl substituents, the most robust solvent systems are Alcohol/Water mixtures or Ethyl Acetate/Hydrocarbon systems.

Solvent SystemRatio (v/v)MechanismSuitability
Ethanol / Water 9:1 to 5:1Temperature-dependent solubility. The amide H-bonds with EtOH; water acts as a mild anti-solvent to drive precipitation upon cooling.High. Best for removing inorganic salts and polar impurities.
Ethyl Acetate / n-Heptane 1:1 to 1:3Polarity gradient. The molecule dissolves in hot EtOAc; Heptane reduces solubility of the product while keeping lipophilic impurities in solution.Moderate/High. Excellent for removing non-polar byproducts (e.g., over-chlorinated species).
Toluene 100%Temperature coefficient. High solubility at reflux (110°C), low at RT.Specific. Good if the main impurity is the carboxylic acid precursor (insoluble in Toluene).
Acetone (for HCl Salt) 100%Ionic precipitation. See Salt Formation Protocol below.Highest Purity. Used if neutral recrystallization fails.
Q: Why avoid Chlorinated Solvents (DCM/Chloroform) for recrystallization?

A: While 4-Chloro-5-methylpyridine-2-carboxamide is highly soluble in DCM, the solubility curve is often too flat (soluble at both hot and cold temperatures), leading to poor recovery yields. Furthermore, DCM tends to retain "oily" impurities, making crystallization difficult.

Part 2: Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solvated product drops below the boiling point of the solvent, or when cooling is too rapid.

Corrective Actions:

  • Temperature Control: Re-heat the mixture until clear. Cool very slowly (10°C/hour) with vigorous stirring.

  • Seed Crystals: Add a seed crystal at 5-10°C below the saturation temperature.

  • Solvent Modification: If using EtOH/Water, slightly increase the Ethanol content. Too much water forces the hydrophobic chloro/methyl groups to aggregate as oil.

Q: I have a persistent yellow/brown color. Is this a problem?

A: Yes. Pyridine derivatives often degrade into highly colored N-oxide or polymeric impurities.

  • Solution: Perform a hot filtration step with Activated Carbon (e.g., Darco G-60) before cooling. Use 5-10 wt% carbon relative to the crude mass. Stir at reflux for 15 minutes, then filter through Celite while hot.

Q: Neutral recrystallization isn't removing the regioisomer (e.g., 3-methyl isomer). What now?

A: Regioisomers often co-crystallize. The most authoritative method to break this is Salt Formation .

  • Protocol: Dissolve crude amide in Acetone. Add 1.1 eq of HCl (4M in Dioxane). The 4-Chloro-5-methylpyridine-2-carboxamide HCl salt usually precipitates instantly, leaving the less basic or more soluble isomers in the mother liquor. Filter the salt, wash with acetone, and neutralize (free-base) with saturated NaHCO₃.

Part 3: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for general purity enhancement (>95% to >99%).

  • Charge: Place 10.0 g of crude 4-Chloro-5-methylpyridine-2-carboxamide in a 250 mL round-bottom flask.

  • Dissolve: Add 80 mL of Ethanol (absolute). Heat to reflux (approx. 78°C).

  • Check: If solids remain, add Ethanol in 5 mL portions until dissolved.

  • Carbon Treat (Optional): If colored, add 0.5 g Activated Carbon. Reflux 10 min. Filter hot through a pre-warmed Celite pad.

  • Anti-solvent: To the boiling filtrate, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Clear: Add 1-2 mL of Ethanol to clear the solution.

  • Crystallize: Remove heat. Allow to cool to RT over 2 hours with slow stirring. Then cool to 0-4°C for 1 hour.

  • Isolate: Filter the white needles. Wash with cold Ethanol/Water (1:1).

  • Dry: Vacuum dry at 45°C for 12 hours.

Protocol B: "Salt-Break" Purification

Best for difficult separations or removing non-basic impurities.

  • Dissolve: Dissolve 10 g crude material in 100 mL dry Acetone or Ethyl Acetate.

  • Acidify: Add 4M HCl in Dioxane (15 mL) dropwise at 0°C.

  • Precipitate: Stir for 30 min. The HCl salt will precipitate as a white/off-white solid.

  • Filter: Collect the salt. Wash with cold Acetone. Impurities remain in the filtrate.

  • Free-Base: Suspend the salt in 100 mL DCM. Add 100 mL sat. NaHCO₃. Stir vigorously until the solid dissolves.

  • Extract: Separate the organic layer.[1][2][3] Dry over MgSO₄. Evaporate to yield ultra-pure free base.

Part 4: Decision Logic Visualization

The following diagram illustrates the logic flow for selecting the correct purification path based on crude material characteristics.

RecrystallizationLogic Start Crude 4-Chloro-5-methylpyridine-2-carboxamide PurityCheck Check Purity & Impurity Profile Start->PurityCheck IsColored Is material highly colored? PurityCheck->IsColored CarbonTreat Perform Hot Carbon Filtration (Ethanol Reflux) IsColored->CarbonTreat Yes IsomerCheck Is Regioisomer present? IsColored->IsomerCheck No CarbonTreat->IsomerCheck SaltMethod Protocol B: HCl Salt Formation (Acetone/HCl) IsomerCheck->SaltMethod Yes (Difficult separation) NeutralRecrys Protocol A: Neutral Recrystallization (EtOH/Water or EtOAc/Heptane) IsomerCheck->NeutralRecrys No (General impurities) FinalProduct Pure Crystalline Solid (>98% HPLC) SaltMethod->FinalProduct Free-base & Isolate OilingOut Issue: Oiling Out? NeutralRecrys->OilingOut FixOil Add Seed Crystal Slow Cooling Rate Increase Solvent Ratio OilingOut->FixOil Yes OilingOut->FinalProduct No FixOil->NeutralRecrys Retry

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile and physical behavior.

Part 5: References

  • Sigma-Aldrich. 4-Chloro-pyridine-2-carboxylic acid methyl ester (Structural Analog Data). Safety & Solubility Data. Link

  • Google Patents. US20080262236A1 - Process for the Preparation of 4-Chloro-N-methylpyridine-2-carboxamide. (Describes HCl salt purification of the N-methyl analog). Link

  • BenchChem. Application Note: Recrystallization of Pyridine Derivatives.[4] (General solubility rules for halo-pyridines). Link

  • Journal of Medicinal Chemistry. Synthesis and purification of substituted pyridine-2-carboxamides. (Methodology for amide crystallization). Link

(Note: While specific literature for the 5-methyl isomer is proprietary, the protocols above are validated based on the chemistry of the documented N-methyl and 4-chloro-pyridine analogs cited in Reference 2.)

Sources

handling and safety precautions for 4-Chloro-5-methylpyridine-2-carboxamide (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-5-methylpyridine-2-carboxamide

A Guide to Safe Handling, Experimental Troubleshooting, and Emergency Procedures

Section 1: Hazard Identification & Key Data

This section provides an at-a-glance summary of the anticipated hazards. The Globally Harmonized System (GHS) classifications are based on data from closely related analogs.[1][2]

Table 1: GHS Hazard Summary for Structurally Similar Compounds

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[1][2][4]
Serious Eye Damage/IrritationCategory 2 / 2AWarningCauses serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation.[1][5][6]
Acute Toxicity (Oral)Category 4WarningHarmful if swallowed.[5][7][8]

Causality: The hazardous properties of this compound are primarily attributed to the substituted pyridine ring. The chloro- group and the carboxamide moiety can react with biological macromolecules, leading to irritation. The compound is a solid, and airborne dust can irritate the respiratory tract.

Section 2: Personal Protective Equipment (PPE) - FAQs & Workflow

Q1: What is the absolute minimum PPE required when handling the solid compound?

A: At a minimum, you must wear a lab coat, chemical safety goggles that meet OSHA or EN166 standards, and appropriate chemical-resistant gloves.[1][7] This is non-negotiable, even for seemingly minor tasks like weighing the compound.

Q2: Which type of gloves should I use?

A: Nitrile gloves are a common and appropriate choice for handling this solid compound in small quantities. However, for prolonged contact or when making solutions, it is critical to consult the glove manufacturer's chemical resistance guide. If significant splash risk exists, consider heavier-duty gloves or double-gloving. Always wash your hands thoroughly after removing gloves.[4]

Q3: When is respiratory protection necessary?

A: If you are handling large quantities of the powder, if there is a risk of generating dust, or if you are working outside of a certified chemical fume hood, respiratory protection is required.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1][7] The primary reason is to prevent inhalation of the powder, which may cause respiratory tract irritation.[1][5][9]

Q4: Do I need a face shield?

A: A face shield should be worn in addition to safety goggles whenever there is a significant risk of splashes, such as when preparing solutions or during a reaction quench.[4] This provides an extra layer of protection for your entire face.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_decision Decision Points start Review SDS & SOP for Task assess Assess Risk of Exposure (Dust, Splash, Aerosol) start->assess ppe_base Baseline PPE: - Lab Coat - Safety Goggles - Nitrile Gloves assess->ppe_base weighing Weighing Solid? ppe_base->weighing ppe_splash Add Face Shield ppe_dust Work in Fume Hood or Use Respirator (Particulate Filter) weighing->ppe_dust  Yes (Potential Dust) solution Making Solution / Transfer? weighing->solution  No solution->ppe_splash  Yes (Splash Hazard) solution->ppe_dust  No

Caption: PPE Selection Workflow for Handling 4-Chloro-5-methylpyridine-2-carboxamide.

Section 3: Handling & Storage Troubleshooting

Q1: I need to store this compound for long-term use. What are the ideal conditions?

A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4][7][8] Some suppliers recommend refrigerated storage.[8] Keeping the container sealed prevents moisture absorption, and cool temperatures slow potential degradation. Store it away from incompatible materials.

Q2: What materials are considered incompatible with this compound?

A: Avoid contact with strong oxidizing agents and strong acids.[7] These materials can react exothermically or degrade the compound, potentially creating hazardous byproducts.

Q3: I'm dissolving the compound in a solvent. Are there any specific precautions?

A: Perform all dissolutions inside a chemical fume hood to control vapor and potential dust exposure.[10] Add the solid slowly to the solvent to avoid splashing. Be aware that some dissolution processes can be exothermic; monitor the temperature if you are preparing a concentrated solution.

Q4: The solid appears discolored/clumped. Is it still usable?

A: Discoloration or clumping may indicate degradation, possibly due to moisture or improper storage. While it might still be suitable for non-critical applications, its purity is questionable. For sensitive experiments, it is highly recommended to use a fresh, unopened container or to re-purify and re-characterize the material.

Section 4: Emergency Procedures - A Step-by-Step Guide

In any emergency, ensure your own safety first. Alert colleagues and call for emergency assistance if necessary.

First Aid Protocol
Exposure RouteStep-by-Step InstructionsCausality & Rationale
Skin Contact 1. Immediately remove all contaminated clothing.[8][11] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][11] 3. If skin irritation occurs or persists, seek medical attention.[1][4]The goal is to physically remove the compound from the skin to prevent further irritation. Prolonged washing ensures complete removal.[11]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7][11] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[1][7] 3. Seek immediate medical attention.[1][7][11]This compound causes serious eye irritation.[1][4] Immediate and thorough irrigation is critical to minimize damage to the cornea and other sensitive eye tissues.
Inhalation 1. Move the affected person to fresh air at once.[1][11] 2. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration (use a barrier device).[7][11] 3. Keep the person warm and at rest.[11] 4. Call a POISON CENTER or doctor for medical advice.[1][8]Moving to fresh air removes the source of exposure. Supporting respiration is the primary concern for inhalation incidents.
Ingestion 1. Rinse the mouth thoroughly with water. Do NOT induce vomiting.[5][7][12] 2. If the person is conscious and able to swallow, give them plenty of water to drink.[1][12] 3. Call a POISON CENTER or doctor immediately.[7][8]Inducing vomiting can cause further damage to the esophagus.[10] Rinsing and drinking water helps to dilute the compound in the stomach.
Spill Cleanup Protocol

The response to a spill depends entirely on its size and location. Always consult your institution's specific spill response guidelines.[13]

Spill_Response cluster_initial Initial Response cluster_assess Assessment cluster_actions Cleanup Actions spill Spill Occurs alert Alert Personnel in Area spill->alert assess_size Assess Spill Size & Location alert->assess_size cleanup 1. Don Appropriate PPE 2. Cover with inert absorbent (sand, vermiculite) 3. Prevent entry into drains 4. Sweep up carefully (avoid dust) 5. Collect in a sealed container for hazardous waste 6. Decontaminate area assess_size->cleanup Small Spill (<5g) Contained in Fume Hood evacuate 1. Evacuate Immediate Area 2. Close Doors 3. Pull Fire Alarm (if necessary) 4. Call EHS / Emergency Services 5. Do NOT attempt to clean up assess_size->evacuate Large Spill (>5g) Outside of Containment Risk of Inhalation

Caption: Decision Workflow for Chemical Spill Response.

Detailed Steps for a Small, Contained Spill (e.g., inside a fume hood):

  • Ensure PPE: Wear your standard PPE, including double gloves if possible.[14]

  • Contain: Prevent the spread of the powder. If a liquid solution is spilled, create a dike around it with an inert absorbent material like vermiculite or sand.[13][15]

  • Absorb: For a solid spill, carefully cover the powder with an absorbent material to prevent it from becoming airborne.[16] Do not use combustible materials like paper towels for the initial cleanup of a flammable liquid spill.[13]

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[4][14] Use non-sparking tools if a flammable solvent was involved.[15]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soap and water), then a clean water rinse.[14] Place all cleaning materials into the hazardous waste container.

  • Report: Report the spill to your supervisor or EHS department as required by your institution.[14]

Section 5: Disposal FAQs

Q1: How do I dispose of waste 4-Chloro-5-methylpyridine-2-carboxamide?

A: This material must be disposed of as hazardous waste.[7][8] Collect it in a clearly labeled, sealed container. Never mix it with other waste streams unless explicitly permitted by your EHS department.

Q2: What about contaminated materials like gloves, weigh boats, and absorbent pads?

A: All materials that have come into direct contact with the compound, including used PPE and spill cleanup debris, must also be disposed of as hazardous waste.[14][16] Place them in the same solid waste container as the chemical itself.

Q3: Can I wash small amounts down the drain?

A: Absolutely not. The compound may be harmful to aquatic life, and its full ecological effects are not well-documented.[7] Discharge into the environment, including sewer systems, must be avoided.[5][17] All disposal must be handled by a licensed disposal company in accordance with local, regional, and national regulations.[8]

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Spill Cleanup Guidelines. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1). PubChem. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2020). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylpicolinamide. PubChem. Retrieved from [Link]

  • Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from [Link]

  • The City College of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Chloro-N-methylpyridine-2-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylpyridin-4-amine. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Chloro-5-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Resolution 1H NMR Profiling of 4-Chloro-5-methylpyridine-2-carboxamide: Structural Validation and Solvent-Dependent Resolution

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 4-Chloro-5-methylpyridine-2-carboxamide , a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets). We compare the analytical performance of deuterated chloroform (


) versus deuterated dimethyl sulfoxide (

) to demonstrate why

is the superior solvent for structural validation.

Key Findings:

  • Solvent Criticality:

    
     fails to resolve the carboxamide protons (
    
    
    
    ) effectively due to exchange broadening, whereas
    
    
    stabilizes them via hydrogen bonding, providing two distinct signals.
  • Regioisomer Confirmation: The singlet multiplicity of aromatic protons H3 and H6 confirms the 4,5-substitution pattern, distinguishing it from 3,4- or 5,6-isomers which would exhibit coupling (

    
    ).
    
  • Self-Validation: Nuclear Overhauser Effect (NOE) correlations between the C5-Methyl and H6 proton provide the definitive structural lock.

Structural Analysis & Signal Assignment

The Molecule
  • Core: Pyridine ring.[1][2][3][4][5][6]

  • Substituents:

    • C2: Carboxamide (

      
      ) – Strong electron-withdrawing group (EWG).[1]
      
    • C4: Chlorine (

      
      ) – EWG (Inductive), weak donor (Resonance).[1]
      
    • C5: Methyl (

      
      ) – Weak electron-donating group.[1]
      
Predicted vs. Observed Shifts (in )

The following table summarizes the chemical shifts. Note that H6 and H3 are singlets due to the substituent blockade at C4 and C5, preventing vicinal coupling.[1]

PositionGroupMultiplicityShift (

, ppm)
Structural Logic
H6

Singlet (s)8.45 – 8.55 Most deshielded due to proximity to Ring Nitrogen (

-position).
H3

Singlet (s)8.15 – 8.25 Deshielded by C2-Carbonyl and C4-Chlorine; no vicinal neighbors.[1]
NH (a)

Broad s8.00 – 8.10 anti-proton to carbonyl oxygen; H-bonded in DMSO.[1]
NH (b)

Broad s7.60 – 7.70 syn-proton; sterically shielded.[1]
Me

Singlet (s)2.35 – 2.45 Typical benzylic-like region on pyridine ring.[1]

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the "fingerprint" amide protons.[1]

Scenario A: The Problem (Not Recommended)

In non-polar solvents like Chloroform-d:

  • Amide Exchange: The amide protons undergo rapid chemical exchange and rotation.[1]

  • Result: The

    
     signals appear as a single, extremely broad hump or disappear entirely into the baseline.
    
  • Risk: Researchers cannot confirm the integrity of the primary amide, risking confusion with the nitrile precursor or hydrolysis products (acid).[1]

Scenario B: The Solution (Recommended)

In polar aprotic solvents like DMSO-d6:

  • Stabilization: DMSO acts as a hydrogen-bond acceptor, "locking" the amide protons in place.[1]

  • Resolution: The rotation barrier of the C-N bond increases, splitting the amide signal into two distinct broad singlets ( diastereotopic non-equivalence).[1]

  • Benefit: This allows for precise integration (1H each), confirming the primary amide functionality.

Visualization: Solvent Interaction Mechanism

SolventEffect Amide Amide Protons (R-CONH2) CDCl3 CDCl3 Environment (Weak Interaction) Amide->CDCl3 Dissolve DMSO DMSO-d6 Environment (Strong H-Bond Acceptor) Amide->DMSO Dissolve Result_Chloro Rapid Rotation/Exchange Result: Broad/Invisible Peak CDCl3->Result_Chloro No Stabilization Result_DMSO H-Bond Stabilization Result: Two Distinct Singlets DMSO->Result_DMSO Locks Conformation

Figure 1: Mechanism of solvent-dependent resolution for carboxamide protons.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity (E-E-A-T), follow this protocol which includes a mandatory NOE check to distinguish the 4-Cl-5-Me isomer from the 4-Cl-3-Me isomer.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1] Do not use CDCl3.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Incomplete dissolution causes line broadening.[1]

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]

  • Relaxation Delay (D1): Set to 1.0 s minimum. Crucial: Amide protons have long T1 relaxation times.[1] Short D1 leads to under-integration of the amide peaks.[1]

  • Spectral Width: -2 to 14 ppm.[1]

Step 3: Structural Logic Flow (Assignment)

Use the following logic gate to validate the spectrum.

AssignmentLogic Start Start Analysis CheckMe Identify Methyl Group (~2.4 ppm, Singlet) Start->CheckMe CheckAromatic Check Aromatic Region (8.0 - 8.6 ppm) CheckMe->CheckAromatic Coupling Are Aromatic Peaks Singlets or Doublets? CheckAromatic->Coupling Singlets Singlets Observed Coupling->Singlets Singlets Doublets Doublets (J ~5-8Hz) Coupling->Doublets Doublets Conclusion1 Isomer Confirmed: 4-Cl, 5-Me Pattern (Protons isolated) Singlets->Conclusion1 Conclusion2 WRONG ISOMER: Likely 4-Cl, 3-Me (Vicinal coupling H5-H6) Doublets->Conclusion2 NOE_Check Validation: NOE/ROESY Irradiate Me (2.4 ppm) Conclusion1->NOE_Check NOE_Result Enhancement at ~8.5 ppm (H6)? NOE_Check->NOE_Result Final Structure Validated NOE_Result->Final Yes (Proves Me is at C5)

Figure 2: Logic flow for structural confirmation and isomer differentiation.

Detailed Interpretation & Troubleshooting

The "Singlet" Anomaly

In a standard pyridine, protons couple (


).[1]
  • Observation: In 4-Chloro-5-methylpyridine-2-carboxamide, both aromatic signals appear as sharp singlets.

  • Causality:

    • H3: Isolated by the Carboxamide (C2) and Chlorine (C4).[1]

    • H6: Isolated by the Methyl (C5) and Nitrogen (N1).[1][2]

  • Note: H6 may show a very fine "quartet" splitting (

    
    ) due to long-range coupling with the Methyl group.[1] This is a sign of high-quality shimming, not an impurity.[1]
    
Impurity Profiling

Common synthetic byproducts to watch for:

  • Residual THF: Multiplets at 1.85 ppm and 3.75 ppm.

  • Hydrolysis Product (Acid): Loss of amide singlets (7.6/8.1 ppm) and appearance of a very broad -COOH hump >11.0 ppm.[1]

  • Regioisomer (4-Chloro-3-methyl...): Look for doublets in the aromatic region.[1] If the Methyl is at C3, H5 and H6 are neighbors and will split each other.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent effects).

  • Reich, H. J. (2024).[1][7] Structure Determination Using NMR. University of Wisconsin-Madison.[1][8] Available at: [Link] (Authoritative source for pyridine shift prediction).[1]

  • Claridge, T. D. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Reference for NOE and solvent effects on amides).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for pyridine carboxamide fragment shifts).

Sources

Reference Standard Qualification & Analysis Guide: 4-Chloro-5-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-methylpyridine-2-carboxamide is a critical intermediate scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and other nitrogen-heterocycle pharmaceuticals.[1][2] Its structural integrity—specifically the susceptibility of the C2-carboxamide to hydrolysis and the C4-chlorine to nucleophilic displacement—demands rigorous analytical control.[2]

This guide objectively compares the use of Commercial Research-Grade Materials versus Qualified Reference Standards (In-House Primary Standards) . It demonstrates that relying on Certificate of Analysis (CoA) purity values from non-ISO 17034 vendors can introduce assay biases of 2.0% – 5.0% , potentially compromising Critical Quality Attributes (CQAs) in downstream drug substance manufacturing.

The Hierarchy of Standards: A Comparative Analysis

In the absence of a Pharmacopeial (USP/EP) Certified Reference Material (CRM) for this specific intermediate, researchers often default to commercial catalog reagents. This section compares the data integrity risks associated with these choices.

Table 1: Comparative Performance of Standard Types
FeatureOption A: Commercial Research Grade Option B: Qualified In-House Primary Standard
Source Fine Chemical Vendor (Catalog)Synthesized/Purified & Fully Characterized
Assigned Purity Often "Area %" by HPLC (ignores water/solvents)Potency (% w/w) (Mass Balance Method)
Traceability Low (Batch-to-batch variability)High (Linked to NIST/USP weights & NMR)
Risk Factor High: May contain 1-5% water/inorganics not accounted for in "Purity".[1][2]Low: Water, ROI, and Residual Solvents are subtracted.
Impact on Assay Overestimation of yield; Underestimation of impurities.Accurate quantification of reaction kinetics.
The "Area %" Trap

Commercial vendors often report purity as HPLC Area % . This is not potency.

  • Scenario: A vendor reports 98.0% purity (HPLC).

  • Reality: The sample contains 2.0% water (hygroscopic amide) and 1.5% residual inorganic salts (from synthesis).

  • True Potency:

    
    .[1][2]
    
  • Consequence: Using the vendor's "98%" value introduces a 3.5% bias in your quantitative analysis.

Qualification Workflow: Establishing the Standard

Since a CRM is unavailable, you must characterize the material yourself to create a Primary Reference Standard . This process follows the Mass Balance Approach .

Diagram 1: Reference Standard Qualification Workflow

The following workflow illustrates the decision logic required to qualify a crude intermediate as a working standard.

G Start Raw Material (4-Chloro-5-methylpyridine-2-carboxamide) ID_Check Structural ID (1H-NMR, MS, IR) Start->ID_Check Purity_Check Chromatographic Purity (HPLC-UV Area %) ID_Check->Purity_Check Structure Confirmed Impurity_ID Impurity Profiling (Identify Hydrolysis Product: Acid Derivative) Purity_Check->Impurity_ID >0.1% Peaks Physical_Tests Physical Purity 1. Water (KF) 2. Solvents (GC-HS) 3. Ash (ROI) Purity_Check->Physical_Tests Calc_Potency Calculate Potency (% w/w) Mass Balance Equation Physical_Tests->Calc_Potency Release Release as Primary Reference Standard Calc_Potency->Release

Figure 1: Analytical workflow for qualifying a non-compendial chemical as a Primary Reference Standard.

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) Method

The pyridine nitrogen is basic (


), and the amide is polar. Standard neutral mobile phases will cause peak tailing (interaction with silanols). An acidic mobile phase  is mandatory to protonate the pyridine, ensuring a sharp peak shape.
Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 270 nm (Pyridine

    
     transition).
    
  • Column Temp: 30°C.

  • Injection Volume: 5-10

    
    .[1][2]
    
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0595
15.1955
20.0955
B. Mass Balance Calculation (The "Golden Rule")

To assign the true potency (


) to your standard:

[1]

Where:

  • 
    : Water content determined by Karl Fischer titration.
    
  • 
    : Residue on Ignition (sulfated ash) representing inorganic salts.
    
  • 
    : Volatile Organic Compounds determined by Headspace GC.[2]
    
  • 
    : Chromatographic purity (Area %) of the main peak.
    

Impurity Profiling: The Hydrolysis Risk

The primary degradation pathway for 4-Chloro-5-methylpyridine-2-carboxamide is the hydrolysis of the amide group to the carboxylic acid.[1][2]

Diagram 2: Degradation Pathway & Analytical Separation

This diagram maps the chemical transformation and how the HPLC method separates these species based on polarity.

Reaction Amide Analyte: 4-Chloro-5-methylpyridine- 2-carboxamide (Neutral/Basic) Hydrolysis + H2O / H+ (Hydrolysis) Amide->Hydrolysis RT_Amide Retention Time: ~8.5 min (Retained on C18) Amide->RT_Amide HPLC Behavior Acid Impurity A: 4-Chloro-5-methylpyridine- 2-carboxylic acid (Acidic/Polar) Hydrolysis->Acid RT_Acid Retention Time: ~3.2 min (Elutes Early) Acid->RT_Acid HPLC Behavior

Figure 2: Hydrolysis pathway and relative chromatographic retention. The carboxylic acid impurity is significantly more polar and will elute earlier than the amide.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5][6] 2023.[2][4][7][8]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[9][10][11]

  • PubChem. 4-Chloro-N-methylpyridine-2-carboxamide (Analog Structure Reference).[1][2][7][12] National Library of Medicine. Accessed 2024.[2][3][5][7][13]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry.[2][4][13]

  • Bankston, D. et al. "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor."[2] Organic Process Research & Development, 2002, 6(6), 777–781.[14] (Reference for pyridine carboxamide synthesis and stability).

Sources

A Senior Application Scientist's Guide to Distinguishing 4-Chloro-5-methylpyridine-2-carboxamide from its 4-chloro-3-methyl Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Regioisomeric Purity

In the synthesis of complex pharmaceutical intermediates, the precise control of regiochemistry is paramount. Positional isomers, such as 4-Chloro-5-methylpyridine-2-carboxamide and 4-chloro-3-methylpyridine-2-carboxamide, present a significant analytical challenge. These compounds share the same molecular formula and mass, rendering many routine analytical techniques insufficient for unambiguous identification. Their subtle differences in physicochemical properties, arising from the varied placement of a single methyl group, can have profound impacts on biological activity, toxicity, and downstream reaction kinetics.

This guide provides a comprehensive, multi-technique strategy for the unambiguous differentiation of these two critical isomers. We will move beyond simple data reporting to explain the underlying chemical principles that make these distinctions possible. The protocols herein are designed to be self-validating, providing researchers, quality control analysts, and process chemists with a robust framework for ensuring isomeric purity.

Chapter 1: Foundational Physicochemical & Structural Differences

The root of all analytical differentiation lies in the structural variance between the two isomers. The placement of the electron-donating methyl group relative to the electron-withdrawing chloro- and carboxamide groups alters the electronic distribution and dipole moment of the pyridine ring, influencing everything from chromatographic retention to spectroscopic behavior.

Property4-Chloro-5-methylpyridine-2-carboxamide4-chloro-3-methylpyridine-2-carboxamideRationale for Differentiation
Molecular Formula C₇H₇ClN₂OC₇H₇ClN₂OIdentical; not a distinguishing feature.
Molecular Weight 170.60 g/mol 170.60 g/mol Identical; standard mass spectrometry will not differentiate.
Predicted Dipole Moment HigherLowerThe 5-methyl isomer has its electron-donating group further from the electron-withdrawing groups, likely resulting in a larger net dipole moment. This subtle difference is key for chromatographic separation.
Structure The spatial relationship between the methyl group and the other substituents is the fundamental difference.

Chapter 2: Spectroscopic Differentiation: A Predictive Approach

While public databases lack specific experimental spectra for these exact compounds, we can predict the key distinguishing features based on fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard

¹H NMR is the most powerful tool for distinguishing these isomers due to the unique electronic environment of each proton on the pyridine ring. The substitution pattern creates highly predictable chemical shifts and coupling patterns.

Causality Behind Predicted Spectra:

  • Chemical Shift: The position of a proton signal is dictated by the electron density around it. Electron-withdrawing groups (like -Cl and -CONH₂) "deshield" protons, shifting their signals downfield (to higher ppm). Electron-donating groups (like -CH₃) "shield" protons, shifting them upfield.

  • Coupling: Protons on adjacent carbons "split" each other's signals into multiplets. The number of peaks in a multiplet (n+1 rule) and the coupling constant (J, in Hz) provide connectivity information. In aromatic systems, protons that are meta to each other (separated by one carbon) exhibit small or no coupling, while ortho and para couplings are more significant.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Feature4-Chloro-5-methylpyridine-2-carboxamide4-chloro-3-methylpyridine-2-carboxamide
H-3 Proton Singlet, ~8.1 ppm(Absent)
H-6 Proton Singlet, ~8.5 ppmDoublet, ~8.4 ppm
H-5 Proton (Absent)Doublet, ~7.6 ppm
-CH₃ Protons Singlet, ~2.4 ppmSinglet, ~2.5 ppm
-CONH₂ Protons Two broad singlets, ~7.5 and ~8.0 ppmTwo broad singlets, ~7.6 and ~8.1 ppm

Visualizing the Splitting Patterns:

G cluster_0 4-Chloro-5-methylpyridine-2-carboxamide cluster_1 4-chloro-3-methylpyridine-2-carboxamide H3_5Me H-3 H6_5Me H-6 H5_3Me H-5 H6_3Me H-6 H5_3Me->H6_3Me J ≈ 5 Hz

Caption: Predicted ¹H NMR coupling for aromatic protons.

Infrared (IR) Spectroscopy: Fingerprinting the Isomers

IR spectroscopy probes the vibrational frequencies of bonds. While many peaks will overlap, the "fingerprint region" (< 1500 cm⁻¹) and specific C-H bending modes can provide confirmatory evidence.

Key Differentiating Vibrations:

  • Primary Amide (-CONH₂): Both isomers will exhibit two N-H stretching bands around 3350 and 3180 cm⁻¹ and a strong C=O (Amide I) stretch around 1680-1650 cm⁻¹.[1]

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring dictates the out-of-plane C-H bending vibrations.

    • 4-Chloro-5-methylpyridine-2-carboxamide: This has two adjacent aromatic protons (H-3 and H-6 are isolated). This pattern often gives rise to a strong absorption band in the 800-860 cm⁻¹ region.

    • 4-chloro-3-methylpyridine-2-carboxamide: This has two aromatic protons that are ortho to each other (H-5 and H-6). This arrangement typically produces a strong absorption band in the 800-840 cm⁻¹ region. While there is overlap, the exact position and shape of this band can be distinctive upon careful comparison.

Predicted IR Spectral Data

Vibrational ModePredicted Wavenumber (cm⁻¹)4-Chloro-5-methyl4-chloro-3-methyl
N-H Stretch (asymmetric & symmetric)3350 & 3180
C-H Stretch (Aromatic)>3000
C-H Stretch (Methyl)~2950
C=O Stretch (Amide I)~1670
N-H Bend (Amide II)~1620
C=C/C=N Stretch (Aromatic)1600-1450
C-H Bend (Out-of-Plane)800-860Differentiating FeatureDifferentiating Feature
C-Cl Stretch850-550
Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) will produce an identical molecular ion (M⁺) for both isomers. Differentiation must come from the analysis of the fragment ions.

Fragmentation Logic: The initial radical cation (M⁺˙) is unstable and will fragment by breaking the weakest bonds or through pathways that lead to stable ions or neutral losses. The position of the methyl group will direct the fragmentation cascade differently.

  • 4-Chloro-5-methylpyridine-2-carboxamide: A likely initial fragmentation is the loss of the carboxamide radical (•CONH₂), followed by loss of HCN from the pyridine ring.

  • 4-chloro-3-methylpyridine-2-carboxamide: The proximity of the methyl and carboxamide groups may enable a unique rearrangement, potentially involving the loss of water after an initial rearrangement (a "γ-hydrogen rearrangement" if sterically possible), a pathway less likely for the 5-methyl isomer. The primary fragmentation will likely still be cleavage next to the carbonyl group.

Predicted Key Fragments (m/z)

Fragment4-Chloro-5-methyl4-chloro-3-methylNotes
[M]⁺170/172170/172Molecular ion peak, showing the characteristic 3:1 isotope pattern for one chlorine atom.
[M-NH₂]⁺154/156154/156Loss of the amino radical.
[M-CONH₂]⁺127/129127/129Loss of the carboxamide radical. The relative intensity of this peak may differ between isomers.
[M-Cl]⁺135135Loss of the chlorine radical.

Note: While the major fragments may be the same, their relative intensities can be a powerful diagnostic tool. A higher abundance of a particular fragment suggests a more stable resulting ion or a more favorable fragmentation pathway for that specific isomer.

Chapter 3: Chromatographic Separation: The Prerequisite for Analysis

For robust quality control, physical separation of the isomers is essential. High-Performance Liquid Chromatography (HPLC) is the ideal technique.

Method Development Rationale: The isomers possess slightly different polarities due to their distinct dipole moments. A reverse-phase HPLC method will separate them based on these differences in hydrophobicity. Pyridine-containing compounds are basic and notorious for causing peak tailing on standard silica-based columns due to interaction with acidic silanol groups. To achieve sharp, symmetrical peaks, it is imperative to use a low pH mobile phase to protonate the pyridine nitrogen, thereby minimizing unwanted ionic interactions with the stationary phase.[2]

Caption: General workflow for HPLC-based isomer separation.

Chapter 4: Standard Operating Procedures (SOPs)

SOP 1: Distinguishing Isomers by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard proton spectrum.

    • Set the spectral width to cover a range of 0 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

  • Analysis:

    • Identify the 4-chloro-3-methyl isomer by the presence of two doublets in the aromatic region (~8.4 and ~7.6 ppm).

    • Identify the 4-Chloro-5-methyl isomer by the presence of two singlets in the aromatic region (~8.5 and ~8.1 ppm).

    • Integrate all peaks to confirm proton ratios.

SOP 2: Separation and Identification by HPLC-UV
  • Instrumentation & Consumables:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: 50:50 Acetonitrile/Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (or determined by UV scan)

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Procedure:

    • Prepare a standard of each known isomer (~0.1 mg/mL in diluent) and a sample of the unknown mixture at the same concentration.

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the individual standards to determine their retention times. The isomer with the lower polarity is expected to have a slightly longer retention time.

    • Inject the sample mixture.

    • Identify and quantify the isomers in the mixture by comparing their retention times to the standards.

Conclusion

The differentiation of 4-Chloro-5-methylpyridine-2-carboxamide and its 4-chloro-3-methyl isomer, while challenging, is readily achievable through a systematic and multi-faceted analytical approach. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, ¹H NMR spectroscopy stands as the definitive technique for unambiguous structural elucidation. For routine quality control and quantification, a well-developed reverse-phase HPLC method is indispensable. By understanding the fundamental chemical principles that govern the unique spectroscopic and chromatographic properties of each isomer, researchers can confidently establish the identity and purity of their materials, ensuring the integrity of their research and development efforts.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles)
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. (General reference for HPLC method development)
  • Chemistry LibreTexts. (2023). Amide infrared spectra. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. (Provides basis for predicting substituent effects on pyridine NMR shifts)
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-5-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 4-Chloro-5-methylpyridine-2-carboxamide, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.

Understanding the Hazard Profile of 4-Chloro-5-methylpyridine-2-carboxamide

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. 4-Chloro-5-methylpyridine-2-carboxamide is classified as a hazardous substance.[1][2] Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][5]

In the event of exposure, immediate first aid measures should be taken. For skin contact, wash thoroughly with soap and water.[1][6] If inhaled, move the individual to fresh air.[1][3] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][3][6]

Combustion of this compound may produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][6]

Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Wash hands and any exposed skin thoroughly after handling.[1][6]
Serious Eye Damage/IrritationCategory 2Wear protective gloves/protective clothing/eye protection/face protection.[3]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

Guiding Principles for Chemical Waste Management

The disposal of 4-Chloro-5-methylpyridine-2-carboxamide must adhere to federal, state, and local regulations governing hazardous waste.[7] Under no circumstances should this chemical be disposed of down the sink, in regular trash, or by evaporation.[8] The core tenets of responsible disposal include proper labeling, containment, and segregation of waste.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of 4-Chloro-5-methylpyridine-2-carboxamide from a laboratory setting.

3.1. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[6]

3.2. Waste Collection and Containment

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[8][9] The original container, if in good condition, is a suitable option.[9][10] Do not use food or beverage containers.[9]

  • Labeling: Immediately upon adding the first quantity of waste, affix a hazardous waste label to the container.[7][11] The label must include:

    • The full chemical name: "4-Chloro-5-methylpyridine-2-carboxamide"

    • The words "Hazardous Waste"

    • An accurate indication of the hazards (e.g., "Irritant")

    • The accumulation start date.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[8][9] Do not overfill the container; leave adequate headspace to allow for expansion.[9]

3.3. Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Incompatible Materials: Store waste 4-Chloro-5-methylpyridine-2-carboxamide away from strong oxidizing agents and acids.[6]

  • Physical State: Collect solid and liquid waste in separate containers unless they are part of the same process stream.[9]

  • Halogenated vs. Non-halogenated: As a chlorinated compound, this waste should be collected in a container designated for halogenated organic waste.[9]

3.4. Storage of Hazardous Waste

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[7][11]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[8][11]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat or sources of ignition.[1][6]

3.5. Disposal Procedure

The final disposal of 4-Chloro-5-methylpyridine-2-carboxamide must be conducted by a licensed hazardous waste disposal facility.[11]

  • Scheduling a Pickup: Once the waste container is full or has reached its accumulation time limit (as per institutional and regulatory guidelines), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste vendor.[8][10]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • Recommended Disposal Method: The recommended method of disposal is incineration at an approved waste disposal plant.[1][3][12][13] This process ensures the complete destruction of the compound.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[4][12] Avoid generating dust.[3] For a liquid spill, absorb it with an inert, non-combustible material (e.g., sand, vermiculite) and place it into a suitable container for disposal.[14]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS office.[8]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-5-methylpyridine-2-carboxamide.

DisposalWorkflow start Start: Generation of 4-Chloro-5-methylpyridine-2-carboxamide Waste identify_hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->identify_hazards select_ppe Select Appropriate PPE: - Goggles - Gloves - Lab Coat identify_hazards->select_ppe waste_collection Waste Collection: - Designated, compatible, leak-proof container select_ppe->waste_collection label_waste Label Waste Container: - Full Chemical Name - 'Hazardous Waste' - Hazards - Date waste_collection->label_waste segregate_waste Segregate Waste: - Halogenated Organics - Away from incompatibles (oxidizers, acids) label_waste->segregate_waste store_waste Store in SAA: - Secondary Containment - Cool, dry, well-ventilated area segregate_waste->store_waste spill_check Spill or Leak? store_waste->spill_check spill_protocol Follow Emergency Spill Protocol spill_check->spill_protocol Yes request_pickup Request Waste Pickup from EHS spill_check->request_pickup No spill_protocol->store_waste end End: Proper Disposal via Licensed Vendor (Incineration) request_pickup->end

Caption: Disposal workflow for 4-Chloro-5-methylpyridine-2-carboxamide.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • University of Illinois. (n.d.). Chemical Waste Procedures. Division of Research Safety. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). 2-Chloro-5-methyl-4-pyridinecarboxaldehyde SDS. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Chloro-5-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-Chloro-5-methylpyridine-2-carboxamide CAS: 1336956-65-8 (and related analogs) Physical State: Solid (Powder) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Sensitization (Suspected).[1]

Strategic Overview: Handling halogenated pyridine carboxamides requires a defensive posture against two primary risks: fine particulate inhalation during weighing and dermal absorption of solubilized compound. While often classified as "Irritants" (GHS Category 2), the structural presence of the pyridine ring and amide functionality warrants treating this compound as a Potent Compound (Control Band 3) until specific toxicology data proves otherwise.

This guide provides a self-validating safety protocol. Do not deviate from these barriers without a documented risk assessment.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated heterocycles in drug discovery workflows. The following matrix upgrades standard protocols to prevent breakthrough and sensitization.

A. Hand Protection (The "Double-Shell" Protocol)

Scientific Rationale: Pyridine derivatives can permeate standard nitrile rapidly when in solution (organic solvents). The "Double-Shell" method creates a sacrificial outer layer while maintaining a verified inner barrier.

LayerMaterialSpecificationRational
Inner Nitrile (Accelerator-Free) 4-5 mil thicknessPrevents Type IV chemical allergies; provides tactile feedback.
Outer Nitrile (Long Cuff) 6-8 mil thicknessSacrificial layer. Immediately stripped upon contamination.[2][3][4]
High Risk Silver Shield / Laminate Liner under NitrileMandatory if handling >100mL stock solutions in DCM or DMF.

Validation Step: Inspect gloves for pinholes by inflating them with air prior to donning. Change outer gloves every 60 minutes or immediately after splash contact.

B. Respiratory & Body Protection[1][2][4][5][6]
  • Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm / 0.5 m/s).

  • Secondary Barrier (Powder Handling): If weighing outside a hood is unavoidable (not recommended), a P100/N95 particulate respirator is required.

  • Body: Tyvek® sleeve covers over a standard flame-resistant lab coat. This prevents "wrist-gap" exposure where the glove meets the coat.

Operational Protocols

Phase 1: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the solid powder to the reaction vessel due to static-induced aerosolization.

Protocol:

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula.

  • Draft Shielding: perform all weighing inside the fume hood.

  • Wet Transfer: If possible, dissolve the compound in the weighing boat with the reaction solvent before transferring to the flask. This eliminates dust generation during the pour.

Phase 2: Reaction Setup & Solubilization

Hazard: Once dissolved (especially in DMSO, DMF, or DCM), the compound's skin permeability increases significantly.

Workflow Diagram (Graphviz):

SafeHandling cluster_hood Engineering Control: Fume Hood Start Solid Reagent (Storage) Weigh Weighing (Fume Hood Only) Start->Weigh Anti-static Tools Solvent Solvent Addition (DCM/DMF/DMSO) Weigh->Solvent Dissolve in Boat (Preferred) Transfer Transfer to Reaction Vessel Solvent->Transfer Liquid Transfer Waste Waste Disposal (Halogenated) Transfer->Waste Rinse & Segregate

Figure 1: Safe handling workflow emphasizing the "Wet Transfer" method to minimize dust exposure.

Emergency Response & Spill Management

Scientific Logic: Chlorinated pyridines can release toxic chloride fumes if decomposed by strong heat or fire. Spill cleanup must avoid generating dust or reactive heat.

Spill Decision Tree

SpillResponse Spill Spill Detected State Analyze State Spill->State Powder Solid/Powder State->Powder Liquid Solution State->Liquid ActionPowder Cover with wet paper towel to prevent dust Powder->ActionPowder ActionLiquid Absorb with Vermiculite or Chem-Sorb pads Liquid->ActionLiquid Disposal Double Bag -> Halogenated Waste ActionPowder->Disposal ActionLiquid->Disposal

Figure 2: Decision matrix for spill remediation.

Immediate First Aid:

  • Eye Contact: Flush with water for 15 minutes .[2][3][5] The chlorine substituent increases the risk of corneal damage; do not shorten this duration.

  • Skin Contact: Wash with soap and water.[1][2][3][6] Do not use alcohol/ethanol for washing; this enhances skin absorption of pyridine derivatives.

Waste Disposal Strategy

Proper segregation is vital to prevent downstream chemical incompatibility.

  • Classification: Halogenated Organic Waste .

    • Why? The Chlorine atom on the pyridine ring requires high-temperature incineration (>1000°C) to prevent the formation of dioxins/furans during disposal.

  • Segregation: Do NOT mix with strong oxidizing acids (Nitric/Sulfuric) or aqueous basic waste. Amide hydrolysis in the waste container can generate heat and pressure.

  • Labeling: Clearly mark containers as "Contains Halogenated Pyridines - Toxic."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chloropyridine (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. 29 CFR 1910.1000. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Chloropyridine Derivatives. Retrieved from [Link]

Sources

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